Product packaging for Biomer(Cat. No.:CAS No. 61789-63-7)

Biomer

Cat. No.: B1228794
CAS No.: 61789-63-7
M. Wt: 765.9 g/mol
InChI Key: CWEFIMQKSZFZNY-UHFFFAOYSA-N
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Description

Biomer is a line of high-purity, biodegradable polyhydroxybutyrate (PHB) biopolyesters supplied in pellet or granule form for research and development purposes. Derived from the fermentation of renewable feedstocks using select soil bacteria (e.g., Alcaligenes latus ), this compound represents a sustainable alternative to conventional, petroleum-based thermoplastics . The production process involves extracting the PHB from the bacterial biomass with a solvent, resulting in a white powder of over 98% purity, which is then compounded into pellets with the addition of non-toxic, compost-safe plasticizers and nucleating agents . This biopolymer exhibits properties similar to classic thermoplastics and can be processed on standard equipment for injection molding and extrusion . It is characterized by its high crystallinity (60-70%), which grants it excellent resistance to solvents, and a usable temperature range of -30°C to 120°C . A key research value of this compound is its complete biodegradability; under composting conditions where nitrogen and phosphates are abundant, it serves as a nutrient source for bacteria and fungi, biodegrading within months without accumulating toxic byproducts . This makes it an ideal subject for studies focused on sustainable materials, single-use plastics, and packaging solutions. This compound is toxicologically safe, as its components are natural metabolites of human cells, allowing for research in applications involving contact with skin, feed, or food . The material is also waterproof and offers attractive, shiny surfaces when molded . Researchers are exploring its use in creating fine surfaces, thin walls, and microparts due to its low melt viscosity, which behaves similarly to Liquid Crystal Polymers (LCPs) . Intended Research Applications: • Development of sustainable and compostable packaging materials. • Formulation of biocompatible and biodegradable components for medical research. • Study of polymer processing and performance of bioplastics. • Investigation of advanced material properties like solvent resistance and crystallinity. WARNING: This product is intended for research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any personal use. It must not be incorporated into products for human or animal consumption, cosmetics, or medical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H55N3O8 B1228794 Biomer CAS No. 61789-63-7

Properties

CAS No.

61789-63-7

Molecular Formula

C45H55N3O8

Molecular Weight

765.9 g/mol

IUPAC Name

pentyl 2-[4-[[4-[4-[[4-[[4-(pentoxycarbonylamino)phenyl]methyl]phenyl]carbamoyloxy]butoxycarbonylamino]phenyl]methyl]phenyl]acetate

InChI

InChI=1S/C45H55N3O8/c1-3-5-7-27-53-42(49)33-38-13-11-34(12-14-38)31-35-15-21-40(22-16-35)47-44(51)55-29-9-10-30-56-45(52)48-41-25-19-37(20-26-41)32-36-17-23-39(24-18-36)46-43(50)54-28-8-6-4-2/h11-26H,3-10,27-33H2,1-2H3,(H,46,50)(H,47,51)(H,48,52)

InChI Key

CWEFIMQKSZFZNY-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)OCCCCC

Canonical SMILES

CCCCCOC(=O)CC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)OCCCCC

Other CAS No.

61789-63-7

Synonyms

biomer

Origin of Product

United States

Synthetic Methodologies and Chemical Architecture of Biomer Polyurethanes

Monomer Selection and Precursor Design for Biomer Synthesis

The properties of the resulting polyurethane are highly dependent on the careful selection and design of its monomer components: the macrodiol (soft segment), the diisocyanate, and the chain extender (components of the hard segment). nih.govclemson.edunih.gov

The macrodiol, also known as the polyol, forms the soft segment of the polyurethane. These are typically oligomeric macromonomers with a low glass transition temperature, providing elasticity and flexibility to the polymer. clemson.edunih.gov In the case of this compound, polytetramethylene glycol (PTMO) with a molecular weight of approximately 2000 g/mol has been identified as a key macrodiol component. psu.edunih.gov

Diisocyanates are low molecular weight compounds containing two isocyanate (-N=C=O) groups. clemson.edu These groups react with hydroxyl or amine groups on the macrodiol and chain extender to form urethane (B1682113) and urea (B33335) linkages, respectively, which constitute the hard segments. nih.govclemson.edugoogle.com For this compound, 4,4'-methylene bis(phenyl isocyanate) (MDI), an aromatic diisocyanate, is a primary component of the hard segment. bezwadabiomedical.comnih.govpsu.edunih.gov Aromatic diisocyanates like MDI generally contribute to higher glass transition temperatures, modulus, and tensile strength in polyurethanes compared to aliphatic diisocyanates. mdpi.com

Polymerization Mechanisms and Reaction Kinetics in this compound Formation

Polyurethane synthesis primarily proceeds through step-growth polymerization, where monomers react to form dimers, then trimers, and progressively longer chains. wikipedia.orglibretexts.org

The formation of polyurethanes involves the polyaddition reaction between diisocyanates and polyols (macrodiols and chain extenders). mdpi.comresearchgate.netwikipedia.org This reaction forms urethane linkages (-NH-COO-). When diamine chain extenders are used, urea linkages (-NH-CO-NH-) are also formed through the reaction of isocyanates with amine groups. nih.govgoogle.com These reactions occur stepwise, meaning that any two molecules with reactive end-groups can react together, regardless of their size. wikipedia.orglibretexts.org High molecular weights are achieved at high conversions of the functional groups. wikipedia.org

Catalysts are frequently used in polyurethane synthesis to control the reaction rates and ensure efficient polymerization. google.commdpi.com Common catalysts include tertiary amines and organotin compounds. mdpi.com Dibutyltin dilaurate (DBTL) is a widely used catalyst in polyurethane synthesis, facilitating the reaction between isocyanates and hydroxyl groups. mdpi.comnih.govmdpi.com The type and concentration of the catalyst can influence the balance between the gelling (polymerization) and blowing reactions (if water is present, producing CO2), and can impact the degree of polymerization and reaction kinetics. mdpi.comrsc.org While specific catalysts used historically in this compound synthesis are not detailed in all sources, tin catalysts have been mentioned in the context of polyurethane production that includes materials like this compound. chempedia.info

Molecular Weight Control and Polydispersity Management in this compound Synthesis

Controlling the molecular weight and molecular weight distribution (polydispersity) is crucial for achieving the desired physical and mechanical properties of polyurethanes. wikipedia.org Gel Permeation Chromatography (GPC) is a technique used to estimate the molecular weight and polydispersity index (PDI = Mw/Mn) of polymers. utwente.nlThis compound.de

For step-growth polymerization, achieving high molecular weight requires a high extent of reaction and precise stoichiometric control of the reacting functional groups (isocyanate and hydroxyl/amine). wikipedia.org Deviations from stoichiometry can limit the maximum achievable molecular weight. The polydispersity index for step-growth polymers is typically around 2.0 for linear polymerization at high conversions. wikipedia.org

Research on polyurethanes, including those compared to or recognized as replacements for this compound, indicates typical molecular weights (Mw) in the range of 100,000 to 280,000 g/mol and polydispersity indices between 1.5 and 2.0. utwente.nlscholaris.ca For instance, a PDI of 1.75 has been reported for a polyurethane coating on a catheter compared to this compound. utwente.nl Another study on P3HB supplied by this compound reported a high molecular weight (Mw) of 443,900 g/mol and a dispersity index of 5.72, although this refers to the P3HB component, not necessarily the final this compound polyurethane itself, highlighting the complexity of materials associated with the name "this compound". mdpi.comnih.govbibliotekanauki.plmdpi.com Precise control over monomer purity, reaction conditions, and catalysis is essential for managing molecular weight and polydispersity during this compound synthesis to ensure consistent material properties.

Advanced Synthetic Strategies for Tailored this compound Structures

The inherent versatility of polyurethane chemistry allows for the design and synthesis of materials with a broad spectrum of physical and chemical properties. Advanced synthetic strategies play a crucial role in tailoring the molecular architecture of this compound polyurethanes to meet specific application requirements. These strategies often involve controlled polymerization techniques that dictate the arrangement and connectivity of the different monomeric units.

Block Copolymerization Approaches in this compound Systems

Polyurethanes are frequently synthesized as segmented block copolymers, characterized by the presence of alternating soft and hard segments within their molecular chains. This block copolymer architecture is fundamental to achieving the diverse properties observed in polyurethanes, including elasticity and mechanical strength. The soft segments are typically derived from flexible polyols, such as polyether or polyester (B1180765) polyols, while the hard segments are formed by the reaction of diisocyanates with chain extenders. wikipedia.orgnih.govuni.lu The specific choice of polyol, diisocyanate, and chain extender, as well as their relative proportions, dictates the degree of microphase separation between the soft and hard segments, which in turn governs the material's bulk properties. nih.govcenmed.com

In this compound, identified as a segmented polyether polyurethane, polytetramethylene glycol (PTMO) serves as a common polyol component contributing to the soft segments. fishersci.ca The hard segments are typically formed from the reaction of a diisocyanate, such as 4,4'-methylene bis(phenyl isocyanate) (MDI), with chain extenders like ethylenediamine (B42938) or 1,3-diaminocyclohexane. fishersci.ca By controlling the molecular weight of the polyols and the ratio of the hard to soft segments, researchers can manipulate the material's thermal, mechanical, and chemical properties. atamanchemicals.com Strategies for the controlled synthesis of block copolymers, including those with biodegradable polyester segments, are continuously being developed, offering pathways to novel polyurethane materials with tailored performance profiles. nih.gov

Graft Polymerization Techniques for this compound Functionalization

Graft polymerization is another powerful technique employed to modify the properties of polymers, including polyurethanes, by attaching polymer chains (grafts) onto a pre-existing polymer backbone. This method can be used to introduce new functional groups or alter surface characteristics, thereby expanding the potential applications of the material. In the context of this compound, graft polymerization has been explored for surface modification. For instance, poly(ethylene oxide) (PEO) has been grafted onto this compound surfaces (resulting in B-PEO4K) to improve properties such as blood compatibility, which is particularly relevant for biomedical applications. thegoodscentscompany.com

Grafting techniques can involve various approaches, including grafting with a single monomer, a mixture of monomers, or by directly grafting a pre-formed polymer. fishersci.com These techniques can enhance properties like reinforcement-matrix adhesion in composite materials. While the specific details of graft polymerization techniques applied to the core this compound polyurethane structure beyond surface modification are less extensively documented in the provided sources, the general principles of graft polymerization offer a viable route for further functionalization and tailoring of this compound's chemical architecture for specific needs. Surface graft polymerization initiated by methods like UV irradiation is a known technique in polymer modification. uni.lu

Green Chemistry Principles in this compound Synthesis

In response to growing environmental concerns, the principles of green chemistry are increasingly being integrated into the synthesis of polyurethanes, including materials like this compound. This involves minimizing the use and generation of hazardous substances, utilizing renewable resources, and developing more efficient and environmentally benign processes. fishersci.comamerigoscientific.com

Utilization of Bio-Derived Precursors and Sustainable Feedstocks

A key aspect of green chemistry in polyurethane synthesis is the replacement of traditional petroleum-based raw materials with precursors derived from renewable biomass resources. cenmed.comatamanchemicals.comfishersci.comamerigoscientific.comtcichemicals.comuni.luatamankimya.comfishersci.cafishersci.caguidetopharmacology.orgnih.gov Significant research efforts are focused on developing bio-based polyols, which constitute a major component of polyurethanes. These bio-polyols can be sourced from a variety of natural materials, including vegetable oils (such as soybean, castor, rapeseed, sunflower, palm, and Lesquerella seed oils), lignocellulosic biomass, carbohydrates (like starch, polysaccharides, and sugars), and lignin. cenmed.comatamanchemicals.comamerigoscientific.comtcichemicals.comuni.lufishersci.cafishersci.canih.govfishersci.beethersolvent.comamericanelements.comnih.gov Various chemical transformations, including ozonolysis, epoxidation, hydroformylation, thiol-ene coupling, transesterification, and ring-opening reactions, are employed to convert these natural feedstocks into suitable polyols with reactive hydroxyl groups. amerigoscientific.comfishersci.ca Glycerol, a readily available byproduct of biodiesel production, has also emerged as a promising sustainable source for polyol synthesis. fishersci.ca Beyond polyols, research is also exploring the development of bio-based isocyanates and chain extenders to further increase the renewable content of polyurethanes. atamanchemicals.comfishersci.cafishersci.caharvard.edu The synthesis of non-isocyanate polyurethanes (NIPUs) is another environmentally friendly approach that avoids the use of toxic phosgene, traditionally involved in isocyanate production. fishersci.cafishersci.ie NIPUs can be synthesized through reactions such as the reaction of cyclic carbonates with amines. amerigoscientific.comfishersci.ie

Environmentally Benign Catalysis and Reaction Protocols

The choice of catalysts and reaction conditions significantly impacts the environmental footprint of polyurethane synthesis. Green chemistry principles advocate for the use of non-toxic and environmentally friendly catalysts, including the exploration of biocatalysts. fishersci.comamerigoscientific.comfishersci.bewikiwand.com Efforts are underway to find less hazardous alternatives to traditional metal-based catalysts, such as mercury or tin compounds. fishersci.bewikipedia.org Organo-bismuth and organozinc catalysts, as well as certain amine catalysts, are being investigated as more environmentally benign options. fishersci.bewikipedia.org In some cases, the development of highly efficient processes may even allow for catalyst-free synthesis routes. acgih.orguni.lu

Structural and Morphological Elucidation of Biomer Materials

Advanced Spectroscopic Characterization of Biomer Chemical Architecture

Spectroscopic methods provide detailed insights into the chemical bonds, functional groups, and molecular structure of this compound materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR parameters, such as chemical shift, J-coupling, and nuclear Overhauser effects, are used to deduce structural information nih.gov. The chemical shift, influenced by the electron environment around a nucleus, is particularly useful for identifying different functional groups and their positions within the molecule libretexts.orgyoutube.com.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Functional Groups

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide complementary information about the functional groups present in a material pressbooks.pubhoriba.com. FTIR measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light pressbooks.pubhoriba.com. Both techniques produce characteristic spectra with peaks corresponding to specific functional groups and molecular vibrations horiba.comanton-paar.comupi.edu.

Studies on this compound, particularly segmented polyether polyurethanes, have utilized FTIR to analyze functional groups like urethane (B1682113) and urea (B33335) linkages, as well as the characteristic bands of the polyether soft segments nih.gov. Raman spectroscopy can also be used to identify functional groups and provide a molecular fingerprint of the material anton-paar.comlibretexts.org. The position and intensity of peaks in FTIR and Raman spectra can provide information about the chemical composition and structure of this compound materials. horiba.comanton-paar.com

While specific detailed peak assignments for "this compound" across all its potential forms are not provided in the search results, these techniques are standard for identifying the presence of key functional groups in polymers. For example, FTIR analysis can reveal the presence of C=O (carbonyl), N-H (amine/amide), C-O (ether/ester), and C-H bonds, which are characteristic of polyurethanes and polyesters researchgate.netuoguelph.ca. Raman spectroscopy can provide information on the molecular framework and specific vibrations horiba.comlibretexts.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the outermost layers of a material rockymountainlabs.comcarleton.edu. It is particularly valuable for analyzing the surface chemistry of biomaterials, which plays a critical role in their interactions with biological environments rockymountainlabs.comnih.gov.

XPS analysis of this compound has been conducted to investigate the surface composition and identify the presence of elements and functional groups on the material surface nih.govnih.govnih.gov. Studies have used XPS to examine the ratio of different components on the surface, such as soft and hard segments in polyurethanes, and to detect potential surface contaminants nih.govnih.gov. For instance, XPS has shown the presence of silicon contamination on this compound surfaces, likely in the form of a polysiloxane nih.gov. XPS can also provide quantitative information about the elemental composition, although it is typically considered semi-quantitative carleton.edu.

Research findings using XPS on different grades of this compound have shown variations in surface composition depending on the processing method. For example, extruded grade this compound showed higher concentrations of soft segments on the surface compared to solution grade this compound nih.gov.

Table 1: Summary of Spectroscopic Techniques for this compound Characterization

TechniqueInformation ProvidedKey Applications for this compound
NMR SpectroscopyMolecular structure, dynamics, functional group environmentStructural assignment of polymer segments, identification of components
FTIR SpectroscopyFunctional groups, chemical bonds, molecular vibrationsIdentification of urethane, urea, ether, ester, and other characteristic groups
Raman SpectroscopyFunctional groups, molecular fingerprint, skeletal vibrationsComplementary functional group analysis, structural insights
XPS (ESCA)Surface elemental composition, chemical state of elementsAnalysis of surface chemistry, detection of contaminants, determination of surface soft/hard segment ratio

Microscopic and Nanoscopic Morphological Analysis of this compound Constructs

Microscopic techniques are essential for visualizing the physical structure and morphology of this compound materials at different magnifications, from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography

SEM is a widely used technique for obtaining high-resolution images of the surface topography of materials mediresonline.orgnumberanalytics.comwikipedia.org. It works by scanning a focused beam of electrons across the sample surface and detecting signals, such as secondary electrons, which provide information about the surface features numberanalytics.comwikipedia.org. SEM can reveal details about the surface roughness, texture, porosity, and the morphology of structural features numberanalytics.commdpi.com.

SEM has been applied to study the surface morphology of this compound materials in various contexts. This includes examining the surface of cast and extruded this compound samples and analyzing the interaction of cells with the this compound surface nih.govnih.gov. SEM images can show the surface texture, the presence of pores or defects, and the morphology of cells adhered to the material nih.govresearchgate.net. For instance, SEM has been used to characterize leukocyte morphology on the surface of cast this compound implants nih.gov.

SEM is also used to analyze the morphology of composite materials incorporating this compound, such as PHB-based composites reinforced with natural fibers, to observe the dispersion of fibers and the interface between the polymer matrix and the reinforcement mdpi.com.

Transmission Electron Microscopy (TEM) for Internal Ultrastructure

TEM is a powerful technique that provides high-resolution images of the internal ultrastructure of materials by transmitting a beam of electrons through a thin section of the sample protocols.ionih.gov. TEM can reveal details about the arrangement of polymer chains, the morphology of different phases within the material, and the presence of nanoscale features matweb.comprotocols.io.

While specific detailed TEM studies focused solely on the internal ultrastructure of "this compound" as a general class are not extensively detailed in the provided search results, TEM is a standard technique for analyzing the internal morphology of polymers and biomaterials nih.govtechscience.com. For segmented polyurethanes like some types of this compound, TEM can be used to visualize the microphase separation between soft and hard segments, which significantly influences the material's bulk properties. Sample preparation for TEM typically involves fixation, embedding in resin, and cutting ultrathin sections protocols.ioharvard.edu.

Table 2: Summary of Microscopic Techniques for this compound Characterization

TechniqueInformation ProvidedKey Applications for this compound
SEMSurface topography, morphology, texture, porosityVisualization of surface features, analysis of cell-material interactions, characterization of composite morphology
TEMInternal ultrastructure, phase morphology, nanoscale featuresVisualization of polymer chain arrangement, microphase separation, internal structure of composites

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) is a powerful tool utilized for the material characterization of a wide variety of biomaterials across multiple length scales, enabling the investigation of surface topography and localized mechanical properties at the nanoscale nih.govmdpi.comrsc.org. AFM can provide high-resolution imaging of the surface morphology of materials, revealing details about their texture, roughness, and features at the nanometer level. Beyond topography, AFM, particularly through techniques like nanoindentation, allows for the quantitative assessment of mechanical properties such as elastic modulus (stiffness) on localized areas of the material surface nih.govmdpi.comnih.gov. This is particularly valuable for heterogeneous biological materials where mechanical properties can vary significantly in three dimensions mdpi.comnih.gov. Studies have specifically employed AFM for the surface characterization of "this compound" and "extracted this compound," demonstrating its utility in understanding the influence of processing or environmental factors on the material's surface characteristics sonar.ch.

AFM's ability to operate in various environments, including liquid, makes it suitable for studying biomaterials under near-physiological conditions rsc.org. However, interpreting force-indentation data from AFM can be subject to uncertainties, particularly regarding the exact point of contact between the probe and the sample and variability in the AFM probe's spring constant nih.gov.

X-ray Diffraction (XRD) for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is a non-destructive analytical technique essential for assessing the crystalline structure, phase composition, lattice parameters, and orientation of crystalline materials, including polymers and biomaterials emmainternational.commat-cs.comanton-paar.com. XRD operates based on Bragg's Law, where X-rays incident on a crystalline solid at specific angles undergo constructive interference, producing a diffraction pattern unique to the material's atomic arrangement emmainternational.commat-cs.com.

For this compound materials that exhibit crystallinity, XRD can provide crucial information about the presence and proportion of crystalline phases, the size of crystallites, and the degree of molecular orientation within the material. This information is vital as crystallinity significantly influences the material's mechanical, thermal, and barrier properties. XRD can identify different crystalline phases present in a sample and determine lattice spacings emmainternational.commat-cs.com. The technique is applicable to a wide range of materials, from small organic compounds to complex biological molecules and inorganic solids mat-cs.com. XRD is a convenient and effective solution for characterizing materials for use in medical devices and biomaterials emmainternational.com.

Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are indispensable for characterizing the molecular weight distribution and assessing the purity of polymers and biomaterials. Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and High-Performance Liquid Chromatography (HPLC) are widely used.

SEC/GPC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight averages (e.g., number-average molecular weight (Mn) and weight-average molecular weight (Mw)) and dispersity (Đ) refeyn.commeasurlabs.com. This distribution is critical as it affects the material's physical and mechanical properties. Purity assessment can also be performed using chromatography by separating and quantifying impurities or additives present in the material rqmplus.comresearchgate.net. For instance, chromatography has been used to determine the composition of this compound, identifying components like 4,4'-methylene bis(phenyl isocyanate) (MDI), polytetramethylene glycol (PTMO), and ethylenediamine (B42938), as well as detecting additives such as diethylamine, 1,3-diaminocyclohexane, poly(diisopropylaminoethyl methacrylate-co-decyl methacrylate), and antioxidants nih.gov. Specifically, GPC was employed to characterize the molecular weight of the methacrylate (B99206) additive in this compound nih.gov.

Chromatographic methods, particularly when coupled with detectors like UV absorbance or mass spectrometry, provide detailed information on the composition and molecular characteristics of this compound materials refeyn.comrqmplus.com.

Thermal Analysis for Structural Transitions and Stability (e.g., DSC, TGA, DMA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA), are essential for understanding the thermal transitions, stability, and viscoelastic properties of this compound materials nih.govmeasurlabs.comperkinelmer.comyoutube.com. These techniques measure how material properties change as a function of temperature or time under controlled conditions measurlabs.comyoutube.com.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, typically in a controlled atmosphere measurlabs.comyoutube.com. This technique is used to determine the thermal stability of the material, analyze its composition by quantifying volatile components, moisture content, or fillers, and study degradation processes measurlabs.comperkinelmer.comyoutube.com. The temperatures at which mass loss occurs provide information about the thermal decomposition behavior of the material's constituents.

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency measurlabs.comperkinelmer.comyoutube.com. It applies an oscillating force to the material and measures the resulting displacement, providing information on the storage modulus (elastic behavior), loss modulus (viscous behavior), and damping factor (tan δ) measurlabs.comperkinelmer.comyoutube.com. DMA is particularly sensitive to the glass transition and can provide a more complete viscoelastic profile, which is crucial for understanding the material's mechanical performance and its response to stress and temperature changes measurlabs.comperkinelmer.com. DMA is often used to compare the toughness, impact strength, rigidity, and flexibility of materials measurlabs.com.

Collectively, DSC, TGA, and DMA provide a comprehensive picture of the thermal behavior and structural stability of this compound materials, which is vital for predicting their performance and suitability for specific applications, especially those involving varying temperatures or mechanical stresses nih.govperkinelmer.com.

Table: Analytical Techniques and Characterized Properties of this compound Materials

TechniqueProperties Characterized
Atomic Force Microscopy (AFM)Surface topography, roughness, localized mechanical properties (e.g., elastic modulus) nih.govmdpi.comsonar.ch
X-ray Diffraction (XRD)Crystalline structure, phase identification, lattice parameters, crystallite size, orientation emmainternational.commat-cs.com
Chromatographic TechniquesMolecular weight distribution (Mn, Mw, Đ), purity, identification of components and additives refeyn.commeasurlabs.comnih.gov
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), crystallinity, purity measurlabs.commeasurlabs.comperkinelmer.com
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, compositional analysis (volatile content, fillers, residue) measurlabs.comperkinelmer.com
Dynamic Mechanical Analysis (DMA)Viscoelastic properties (storage modulus, loss modulus, tan δ), glass transition, mechanical performance, damping measurlabs.comperkinelmer.com

Advanced Functionalization and Surface Modification of Biomer Constructs

Covalent Surface Grafting Strategies for Biomer Materials

Covalent grafting involves the formation of stable chemical bonds between the this compound surface and modifying molecules or polymers. This approach ensures the long-term stability of the surface modification. typeset.io Various strategies exist for achieving covalent grafting on polymer surfaces. umons.ac.bediva-portal.org

Plasma Treatment and Subsequent Polymerization

Plasma treatment is a versatile technique used to modify the surface of polymers by exposing them to an ionized gas. biomat.itfariplasma.com This process can introduce a variety of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups, onto the polymer surface without affecting the bulk properties of the material. biomat.itfariplasma.commdpi.comjst.go.jp These newly created functional groups serve as initiation sites for subsequent polymerization or grafting of other molecules. mdpi.comjst.go.jp

Studies have shown that plasma treatment can enhance the wettability and adhesion properties of biodegradable polymers. mdpi.com For instance, oxygen plasma treatment has been demonstrated to increase the oxygen content and decrease the water contact angle of polymer surfaces, leading to improved hydrophilicity. mdpi.comjst.go.jp This increased hydrophilicity and the presence of reactive functional groups facilitate the covalent attachment of biomolecules or other polymers through various chemical reactions. mdpi.com Plasma treatment offers advantages such as being a simple, clean, solvent-free, and fast process, making it a valid eco-friendly alternative for surface modification. mdpi.com Cold plasma treatment, in particular, is suitable for polymer substrates due to its low-temperature nature. biomat.itmdpi.com

"Click" Chemistry Approaches for this compound Surface Derivatization

"Click" chemistry refers to a set of highly reliable, selective, and efficient reactions that can be used for the facile joining of molecules. nih.govresearchgate.netmdpi.com These reactions are particularly useful for surface functionalization due to their high yields, fast reaction times, and compatibility with a wide range of functional groups and conditions, including aqueous environments. nih.govmdpi.comrsc.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction widely applied in surface functionalization. researchgate.netmdpi.com

Click chemistry approaches allow for the covalent immobilization of various molecules, including biomolecules like peptides, proteins, and nucleic acids, onto appropriately functionalized polymer surfaces. nih.govmdpi.comrsc.org By incorporating complementary clickable functional groups (e.g., azides or alkynes) onto the this compound surface and the molecule to be grafted, a stable covalent linkage can be formed. This technique provides a powerful and versatile route for creating surfaces with tailored biological activity. researchgate.netrsc.org For example, click chemistry has been used for conjugating ligands to the surface of exosomes and for immobilizing biomolecules onto surfaces using functionalized polymers. nih.govrsc.org It has also been employed as a strategy for covalent grafting of aptamers on carbon fiber microelectrodes for biosensing applications. nih.gov

Chemical Hydrolysis and Aminolysis for Surface Functional Group Introduction

Chemical hydrolysis and aminolysis are common wet chemical methods used to introduce reactive functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups, onto the surface of polymers, particularly polyesters. mdpi.comresearchgate.netnih.gov These methods involve the scission of ester bonds in the polymer backbone, resulting in the formation of new end groups at the surface.

Hydrolysis typically involves treatment with acidic or basic solutions. mdpi.comnih.gov For instance, NaOH solutions have been used for the hydrolysis of polycaprolactone (B3415563) (PCL) nanofibers, leading to the introduction of oxygen-containing groups and improved surface hydrophilicity. nih.gov Aminolysis, on the other hand, utilizes alkylamines to introduce primary or secondary amine groups onto the polymer surface. mdpi.com Both hydrolysis and aminolysis can effectively modify the surface chemistry and wettability of polymers, making them more amenable to further functionalization or improving cell adhesion. mdpi.comnih.gov The extent of modification can be controlled by varying parameters such as the concentration of the chemical reagent and the treatment time. nih.gov While these methods are effective, they can sometimes lead to changes in the surface morphology and a moderate decline in the mechanical performance of the treated materials, depending on the conditions used. nih.gov

Non-Covalent Functionalization Methods for this compound Surfaces

Non-covalent functionalization relies on weaker interactions, such as physical adsorption and electrostatic forces, to modify the surface properties of materials. typeset.iomdpi.comrsc.org While generally less stable than covalent methods, non-covalent approaches are often simpler and can be performed under milder conditions. typeset.io

Physical Adsorption and Layer-by-Layer Assembly

Physical adsorption involves the spontaneous accumulation of molecules onto a surface driven by non-covalent forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions. typeset.iomdpi.comias.ac.incd-bioparticles.netmdpi.com This is a simple method for immobilizing biomolecules or polymers onto a surface. typeset.io However, the stability of the adsorbed layer can be limited, and molecules may desorb over time. typeset.iomdpi.com

Layer-by-layer (LbL) assembly is a versatile technique that utilizes the sequential adsorption of oppositely charged polyelectrolytes or other molecules to build up thin films on a substrate. nih.govnih.govmdpi.comsigmaaldrich.com This method allows for precise control over the film thickness and composition at the nanometer scale. nih.govmdpi.com LbL assembly can be driven primarily by electrostatic interactions between charged species, but other interactions like hydrogen bonding and specific biospecific recognition can also be utilized. sigmaaldrich.com This technique is compatible with a wide range of materials and biomolecules and has been explored for applications in drug delivery and tissue engineering. nih.govnih.govoruk.org By assembling layers of functional polymers or biomolecules, the surface properties of this compound constructs can be modified to enhance biocompatibility, introduce bioactivity, or control the release of therapeutic agents. nih.govoruk.org

Electrostatic Interaction-Based Surface Modification

Electrostatic interactions play a significant role in the adsorption of charged molecules, such as proteins and polyelectrolytes, onto surfaces with opposite charges. typeset.iomdpi.comias.ac.inrsc.orgcd-bioparticles.net The surface charge of a material can influence its interactions with biological components. mdpi.comias.ac.in Polymers can be modified to carry a net positive or negative charge, enabling their electrostatic adsorption onto oppositely charged surfaces. diva-portal.orgrsc.orgdiva-portal.org

For example, the adhesion of cells to a substrate can be influenced by electrostatic forces between molecules in the cell membrane and polar groups on the surface. mdpi.com Modifying the surface charge of a biomaterial can impact protein adsorption profiles and subsequent cellular responses. mdpi.comias.ac.in While electrostatic adsorption is a straightforward method for surface modification, the strength of the interaction depends on factors such as pH and ionic strength, and the adsorbed layer may be susceptible to displacement by other charged species. typeset.io

Immobilization of Active Moieties onto this compound Substrates

Immobilization of active moieties onto solid supports is a fundamental technique in various biotechnological applications, including cell culture and biosensing. sci-hub.segoogle.com This process involves attaching biological molecules, such as ligands or enzymes, to a substrate surface while retaining their biological activity. google.com Effective immobilization requires strong adhesion between the biomolecule and the support material, ideally in a manner that preserves the molecule's functional conformation. mdpi.comnih.gov Various methods exist for immobilization, including physical adsorption, covalent binding, entrapment, and cross-linking. sci-hub.semdpi.commdpi.com Covalent immobilization is often preferred for its strong bonding and minimal leakage of the immobilized molecule. mdpi.com

Integration of Cell-Adhesive Ligands for In Vitro Studies

Integrating cell-adhesive ligands onto biomaterial surfaces is a key strategy for controlling cell behavior in in vitro studies. frontiersin.orgnih.gov Cell adhesion is a complex process mediated by interactions between cell surface receptors, primarily integrins, and extracellular matrix (ECM) molecules or immobilized ligands on a substrate. frontiersin.orgprinceton.edu These interactions are critical for various cellular functions, including attachment, spreading, migration, proliferation, and differentiation. frontiersin.orgnih.govprinceton.edu

By immobilizing specific cell-adhesive ligands onto this compound substrates, researchers can create defined microenvironments that mimic aspects of the native ECM. frontiersin.orgnih.govprinceton.edu This allows for controlled investigation of how cells sense and respond to specific biochemical cues. For instance, studies have explored the effect of presenting specific peptide sequences, such as RGD (Arginine-Glycine-Aspartic acid), which are recognized by integrins, on cell adhesion and subsequent cellular responses. nih.gov The spatial presentation and density of these ligands can significantly influence cell behavior. nih.gov

Techniques for integrating cell-adhesive ligands can involve directly printing proteins onto the surface or using chemical methods to attach peptide sequences. nih.govprinceton.edu The goal is to achieve stable immobilization while ensuring the ligands are presented in a conformation accessible to cell surface receptors. google.com Such functionalized this compound substrates can serve as valuable platforms for studying cell-ECM interactions, cell signaling, and tissue engineering applications in a controlled laboratory setting. frontiersin.orgnih.gov

Immobilization of Enzymes and Biosensing Elements

The immobilization of enzymes and other biosensing elements onto solid supports is fundamental to the construction of biosensors. mdpi.comnih.govmdpi.comnih.gov Biosensors are analytical devices that combine a biological recognition element (like an enzyme or antibody) with a transducer to detect specific analytes. mdpi.comnih.gov Immobilizing the biological recognition element on a substrate, such as a modified this compound surface, is essential for maintaining its activity, stability, and reusability. sci-hub.senih.govnih.gov

Enzymes are frequently used as recognition elements in biosensors due to their high specificity and catalytic efficiency. mdpi.commdpi.comnih.gov Immobilization prevents enzyme leakage from the sensor interface and can enhance its operational stability under various conditions. nih.govmdpi.comnih.gov Common immobilization methods for enzymes on biosensor surfaces include physical adsorption, entrapment within a matrix, cross-linking, and covalent binding. mdpi.commdpi.com Covalent immobilization, which forms strong chemical bonds between the enzyme and the support, is often favored for creating robust and sensitive biosensors. mdpi.com

The performance of an enzyme-based biosensor is significantly influenced by the immobilization method, which affects the amount of active enzyme immobilized and its orientation on the surface. sci-hub.senih.govmdpi.com For example, studies on urease immobilization for urea (B33335) biosensors have shown that the immobilization method impacts enzyme activity and, consequently, the sensitivity of the biosensor. mdpi.com

Degradation Mechanisms and Kinetics of Biomer Systems in Controlled Environments

Hydrolytic Degradation Pathways of Biomer Polyurethanes

Hydrolysis is a chemical degradation process in which water molecules break down the polymer chains. youtube.com For polyurethanes, the ester-like bonds within the polymer structure are particularly susceptible to this form of degradation. youtube.com The process involves the cleavage of these bonds by water, which can be influenced by factors such as temperature and pH. komatsu.jpncsu.edu

The rate of hydrolytic degradation in polyurethanes is significantly influenced by their chemical structure. Poly(ester-urethane)s are known to be susceptible to hydrolysis. nih.gov The degradation primarily occurs through the cleavage of ester bonds found in the polyol soft segments, while the urethane (B1682113) bonds tend to be more resistant to hydrolysis. komatsu.jp

Several structural factors affect the hydrolysis rate:

Hydrophilicity : Increased hydrophilicity of the polymer chains can facilitate water absorption, potentially accelerating hydrolysis. nih.gov

Crystallinity : The amorphous regions of a polymer are generally more susceptible to hydrolysis than the crystalline regions, as water molecules can more easily penetrate these less ordered areas. ncsu.edu

Cross-linking : A higher degree of cross-linking can reduce polymer chain mobility and water ingress, thereby slowing the degradation rate. nih.gov

Segment Type : this compound is a polyether-urethane, and the ether linkages in the soft segment are generally more resistant to hydrolysis than the ester linkages found in polyester-urethanes. However, the urethane linkages themselves contain ester-like characteristics that make them vulnerable to hydrolytic cleavage. youtube.com

The table below summarizes the influence of key structural characteristics on the rate of hydrolytic degradation.

Structural FactorInfluence on Hydrolysis RateReasoning
Ester LinkagesIncreaseEster bonds are susceptible to cleavage by water molecules. komatsu.jp
Ether LinkagesDecrease (Relative to Ester)Ether bonds are generally more hydrolytically stable than ester bonds.
High CrystallinityDecreaseDensely packed crystalline regions restrict water penetration. ncsu.edu
High Cross-link DensityDecreaseReduces water absorption and swelling, limiting access to hydrolysable bonds. nih.gov
High HydrophilicityIncreaseFacilitates water uptake into the polymer matrix. nih.gov

To understand the degradation mechanism fully, the byproducts of hydrolysis must be identified. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for this purpose. dtu.dkresearchgate.net These methods separate the components of a mixture and identify them based on their mass-to-charge ratio. moreheadstate.edu

In studies of polyurethane hydrolysis, LC-MS analysis of the immersion solvent (e.g., water) has been used to identify leached degradation products. komatsu.jp Research on caprolactone-based polyurethanes revealed that the compounds that leached into the water were low-molecular-weight polymers resulting from the degradation of the polyol component. komatsu.jp No compounds containing or resulting from the degradation of urethane bonds were identified in the leachate, suggesting that under the tested conditions, the primary mechanism was the hydrolysis of the ester bonds within the soft segment. komatsu.jp

Enzymatic Degradation of this compound Materials in In Vitro Models

In the biological environment, polymer degradation is not solely a chemical process but is often mediated by enzymes. youtube.com In vitro models are used to simulate these conditions and study the susceptibility of materials like this compound to enzymatic breakdown.

Specific classes of enzymes, known as hydrolases, are primarily responsible for the biodegradation of polymers. nih.gov For polyurethanes, esterases play a crucial role. mix-up.eudtu.dk

Esterases : This class of enzymes (EC 3.1) catalyzes the hydrolysis of ester bonds. nih.govmix-up.eu In the context of polyester-polyurethanes, esterases cleave the ester linkages in the soft segments, breaking down the polymer into smaller, more accessible intermediates. mix-up.eu Some fungi are known to secrete esterases that contribute to polyurethane degradation. researchgate.net

Proteases : These enzymes (e.g., trypsin, chymotrypsin) are designed to break down proteins by cleaving peptide bonds. nih.govnih.gov While the primary targets of proteases are proteins, some studies have shown they can degrade certain synthetic polymers. For instance, nylon 66 has been shown to be degraded by trypsin and chymotrypsin. nih.gov Their role in this compound degradation would depend on the presence of susceptible linkages that mimic peptide bonds.

Amidases : This enzyme class has also been implicated in polyurethane degradation. In some cases, a combination of esterases and amidases can lead to more effective breakdown, where the esterase first hydrolyzes ester bonds to create smaller molecules that are then attacked by the amidase at the urethane bond. mix-up.eu

The table below details the primary enzyme classes involved in the degradation of polyurethane materials.

Enzyme ClassPrimary ActionRelevance to this compound Degradation
EsterasesHydrolyze ester bonds nih.govmix-up.euConsidered a main driver of polyester-polyurethane degradation by cleaving soft segment ester linkages. mix-up.eu
ProteasesHydrolyze peptide (amide) bonds in proteins nih.govMay play a role if the urethane linkage is susceptible to cleavage by specific proteases.
AmidasesHydrolyze amide bonds mix-up.euHave been shown to hydrolyze urethane bonds, sometimes in concert with esterases. mix-up.eu

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.orggolifescience.com Such studies measure the reaction rate and how it changes in response to varying conditions, such as substrate concentration. wikipedia.org The Michaelis-Menten equation is a fundamental model used to describe these kinetics. jackwestin.com Key parameters derived from these studies include:

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.com

Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. libretexts.org

Kinetic studies of polymer degradation involve incubating the material with a specific enzyme and measuring the rate of mass loss or the appearance of degradation products over time. nih.gov The rate of enzymatic hydrolysis is influenced by factors such as enzyme concentration, temperature, and pH. nih.govnih.gov For this compound, kinetic studies would involve immobilizing the polymer and monitoring the reaction in a flow chamber or incubating samples in an enzyme solution. nih.gov The rate of degradation would likely follow saturation kinetics, where at low polymer surface area (substrate concentration), the rate increases with available area, but at high surface area, the rate becomes limited by the enzyme concentration, reaching Vmax. jackwestin.comlibretexts.org

Oxidative Degradation Mechanisms and Polymer Stability in Model Systems

Oxidative degradation involves the reaction of the polymer with oxygen or reactive oxygen species, leading to chain scission and changes in material properties. fiveable.me This is a significant degradation pathway for polyether-urethanes like this compound, particularly in a biological setting where immune cells can generate oxidative agents.

Studies on the oxidative degradation of this compound have been conducted using model systems, such as exposure to hydrogen peroxide. nih.gov Analysis of this compound fractions after exposure to an oxidizing agent revealed significant chemical changes. nih.gov Techniques like high-pressure gel permeation chromatography (HPGPC), Fourier transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) were used to characterize these changes. nih.gov

Research has shown that this compound is a chemically heterogeneous material, and different macromolecular chains within it exhibit varying susceptibility to oxidative degradation. nih.gov In one study, the change in weight average molecular weight of different this compound fractions after exposure to hydrogen peroxide ranged from a 55.8% decrease to a 3.9% increase, indicating that both chain scission and crosslinking may occur. nih.gov Some fractions showed a decrease in the hard segment content, while others showed the opposite trend. nih.gov Notably, some fractions of this compound were not significantly affected by the concentrated hydrogen peroxide, suggesting an intrinsic stability in certain PEU structures that could be leveraged to develop more degradation-resistant materials. nih.gov

Reactive Oxygen Species (ROS) Interaction with this compound Backbones

Reactive Oxygen Species (ROS) are highly reactive chemical molecules formed from oxygen. In biological systems and various environmental compartments, ROS such as hydroxyl radicals (•OH) can initiate the degradation of polymer chains. The interaction of ROS with the polyester (B1180765) backbone of this compound (PHB) primarily occurs through oxidative degradation.

This process is typically initiated by the abstraction of a hydrogen atom from the polymer backbone by a high-energy radical, leading to the formation of a polymer radical. This radical can then react with oxygen, leading to a cascade of reactions that result in chain scission—the breaking of the long polymer chains into smaller fragments like oligomers and monomers. Studies on blends of polyethylene (B3416737) (PE) and PHB have shown that PHB can act as an initiator of photo-oxidation, indicating its susceptibility to oxidative processes. researchgate.net The ester linkages within the PHB backbone are points of vulnerability for oxidative attack, which ultimately compromises the material's structural integrity. This ROS-induced degradation can be a significant pathway, especially in environments where the material is exposed to UV radiation and oxygen, which can generate these reactive species. researchgate.netresearchgate.net

Accelerated Aging Studies for Predictive Degradation Profiles

To forecast the long-term performance and degradation of this compound, researchers employ accelerated aging tests. These studies expose the material to elevated stress factors such as higher temperatures, humidity, and intense UV radiation to speed up the natural aging process. mdpi.comnih.gov By systematically analyzing the changes in the material's properties over a shortened timeframe, predictive models of its service life can be developed.

Accelerated weathering of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a common copolymer of this compound, has been shown to increase the material's stiffness and crystallinity while reducing its tensile strength. mdpi.com This is attributed to the partial thermal and hydrolytic degradation of the amorphous regions of the polymer matrix. mdpi.com In studies involving PLA/PHB blends, the hydrolysis rate was significantly accelerated by the presence of UV light and dissolved oxygen in seawater. mdpi.com These investigations are crucial for predicting how this compound-based products will behave over time under specific environmental conditions.

Below is a table summarizing findings from accelerated aging studies on PHB and its copolymers.

Material Aging Conditions Key Findings Reference
PHBVSeawater immersion at 4°C, 25°C, and 40°C for 360 daysDegradation followed surface erosion mechanism; weight loss and reduction in molecular weight observed, increasing with temperature. ifremer.fr
PHBV/Rapeseed Microfiber BiocompositesAccelerated weathering (UV irradiation, increased moisture)Increased stiffness and crystallinity; reduced tensile strength and elongation at break. Surface became rougher due to partial thermal and hydrolytic degradation. mdpi.com
PLA/PHB YarnsImmersion in seawater with UV light and dissolved oxygen for 2 weeksTensile strength dropped by 38.5%–68.7% despite mass loss of only 9.6%–14.5%. Synergistic interaction between UV and O2 enhanced oxidation. mdpi.com
Plasticized PHBAging at ambient temperatureElastic modulus and tensile strength increased over time, while strain at break decreased, indicating embrittlement due to plasticizer demixing and secondary crystallization. researchgate.net

This table is interactive. Click on the headers to sort the data.

Environmental Degradation Studies of this compound Materials (e.g., soil, aquatic systems)

The biodegradability of this compound is one of its most lauded attributes. In natural environments, its degradation is primarily mediated by microorganisms.

In soil, the degradation of PHB is influenced by factors such as moisture content, temperature, pH, and the microbial population. nih.govnih.gov The primary mechanism is enzymatic degradation, where microorganisms secrete extracellular enzymes called PHB depolymerases. mdpi.comjmb.or.kr These enzymes hydrolyze the ester bonds of the polymer on the material's surface, breaking it down into water-soluble monomers and oligomers, such as 3-hydroxybutyric acid. nih.gov These smaller molecules are then absorbed and metabolized by the microorganisms, ultimately being converted into carbon dioxide and water under aerobic conditions. nih.govmdpi.com Studies have shown that PHB can degrade completely in soil under optimal conditions, with humidity being a key factor; films in soil with 100% relative humidity degraded completely in two weeks, whereas minimal degradation occurred at 40% humidity over six weeks. nih.govresearchgate.netosti.gov

In aquatic environments, the degradation process is similar but can be slower. The biodegradation of PHB in marine environments is confirmed to be an enzymatic surface erosion process initiated by microbial colonization. ifremer.fr Research has demonstrated significant weight loss of PHBV films in natural seawater over several months. ifremer.fr The rate of degradation is influenced by temperature, microbial activity, and the surface area of the material. ifremer.frnih.gov For instance, fibrous PHB materials with a higher surface area degrade much more rapidly than films. mdpi.com Some studies have found that certain bacteria, such as Microbulbifer sp., can achieve a PHB degradation yield of almost 97% in 10 days under optimal marine-like conditions (37°C, 3% NaCl). nih.gov

The following table presents a summary of research findings on the environmental degradation of this compound (PHB) and its copolymers.

Material Environment Conditions Degradation Rate / Key Findings Reference
PHB and PHBV FilmsSoil100% Relative Humidity, 25°CComplete degradation in 2 weeks. Significant reduction in mechanical properties after 3 days. nih.govresearchgate.netosti.gov
PHB and PHBV FilmsSoil40% Relative Humidity, 25°CMinimal degradation after 6 weeks. nih.govresearchgate.netosti.gov
PHB NanofibersSoilNot specifiedComplete degradation after 3 weeks, significantly faster than films. nih.gov
PHBV FilmsNatural SeawaterImmersion for 180 days~36% weight loss. Degradation occurs via surface erosion by microorganisms. ifremer.fr
PHB FilmMarine Environment (Lab)Inoculated with Microbulbifer sp. SOL03, 37°C, 3% NaCl~97% degradation yield after 10 days. nih.gov
PHBHHx/PLA BlendsSeawater28 daysBiodegradation occurred across a range of blend compositions, demonstrating the high biodegradability of the PHBHHx component. mdpi.com

This table is interactive. Click on the headers to sort the data.

Interactions of Biomer Materials with Biological Environments: in Vitro and Ex Vivo Models

Cellular Adhesion and Proliferation on Biomer Substrates (In Vitro)

The initial attachment, spreading, and subsequent proliferation of cells onto a biomaterial surface are critical determinants of tissue integration and long-term device success. Studies on this compound have focused on key cell types involved in healing and vascularization, namely fibroblasts and endothelial cells.

Fibroblasts are crucial for wound healing, responsible for synthesizing the extracellular matrix that forms fibrous capsules around implants. Research has shown that this compound exhibits a relatively passive interaction with these cells. In foundational in vitro studies, this compound was shown to be unable to stimulate fibroblast proliferation. nih.gov Supernatants from human monocyte cultures exposed to this compound did not induce fibroblasts to multiply, although they did stimulate collagen production. nih.gov This suggests that this compound does not actively promote the robust fibroblast activity that can lead to thick, undesirable fibrous encapsulation, a hallmark of a biocompatible material.

Endothelial cells, which form the inner lining of blood vessels, are vital for the hemocompatibility of cardiovascular implants. The ability of a material to support a stable endothelial layer (endothelialization) is a key goal. This compound has demonstrated a strong capacity to support this process. In vitro studies using vascular endothelial cells from fetal lambs found that this compound surfaces could be effectively covered with a confluent layer of cells. Current time information in Kankakee County, US. Even after exposure to significant shear stress, the endothelial monolayer remained largely intact, indicating robust cell adhesion.

Table 1: Endothelial Cell Coverage on this compound Surfaces Under Static and Shear Stress Conditions
ConditionMean Surface Coverage by Confluent Endothelial Cells (%)
Initial Culture (Static)88.8% (±5.1%)
After 6 hours of Shear Stress (104 dynes/cm²)78.7%
After 48 hours of Shear StressSimilar to initial static control values

Data sourced from morphometric analysis of scanning electron microscopy images. Current time information in Kankakee County, US.

While specific studies modifying the surface of this compound are limited, research on the broader class of polyurethanes provides insight into how surface properties can modulate cellular responses. The behavior of cells on a biomaterial is profoundly influenced by its surface chemistry (e.g., wettability, charge) and topography (e.g., roughness, patterning) at the micro- and nanoscale. arxiv.orgresearchgate.net

Surface Chemistry: Modifying the surface chemistry of polyurethanes can significantly alter cellular interactions. For instance, plasma treatment of polyurethane surfaces to introduce oxygen-containing functional groups increases hydrophilicity. nih.gov This change has been shown to improve the adhesion and spreading of cells like osteoblasts and fibroblasts compared to untreated, more hydrophobic surfaces. nih.gov Surface grafting, another chemical modification technique, can be used to attach specific bioactive molecules, such as cell-adhesive peptides (e.g., RGD), to the polymer backbone, thereby enhancing the attachment of desired cell types like endothelial cells. nih.gov

Surface Topography: The physical landscape of a material's surface provides powerful cues to cells. Nanostructured features on polyurethane surfaces have been shown to guide the organization of endothelial cells into interconnected networks, a critical step in forming vascular structures. arxiv.org This "contact guidance" occurs even without traditional biological stimuli, demonstrating that the physical morphology of the material itself can direct cell fate. arxiv.org Studies on various polymers have established that surface topography plays a crucial role in cell adhesion, migration, orientation, and proliferation. researchgate.netehu.es By creating specific patterns, it is possible to direct cell alignment and elongation, which can be leveraged in tissue engineering applications. researchgate.net

Direct studies evaluating cell-cell interactions on this compound using co-culture models were not prominent in the reviewed literature. However, co-culture systems are an essential in vitro tool for understanding the complex interplay between different cell types during the host response to a biomaterial. These models can more accurately mimic the in vivo environment where, for example, immune cells, structural cells, and endothelial cells all interact simultaneously. nih.govresearchgate.net

In a typical foreign body response, macrophages arriving at an implant surface release signaling molecules (cytokines) that influence the behavior of fibroblasts. nih.gov Co-culture models, which may involve physically separating two cell populations with a porous membrane or culturing them in direct contact, allow researchers to study these paracrine signaling effects. For instance, a 3D co-culture model was used to validate how different hydrogel biomaterials modulated the foreign-body response in the presence of both fibroblasts and macrophages. researchgate.netulakbim.gov.tr Such models are critical for predicting how a material might mediate the balance between a pro-inflammatory (M1) and a pro-remodeling (M2) macrophage response, which in turn dictates the behavior of surrounding fibroblasts and other tissue cells. researchgate.net

Immunological Responses to this compound Materials in Controlled Settings (In Vitro/Ex Vivo)

The initial interaction between an implanted material and the host's immune system, particularly monocytes and macrophages, is a pivotal event that shapes the subsequent inflammatory and healing responses.

Monocytes and macrophages are key players in the inflammatory response to foreign materials. Upon activation, they release a suite of signaling proteins called cytokines, which mediate the subsequent biological cascade. Seminal in vitro studies have characterized this compound as a material with low reactivity in this regard.

When human peripheral blood monocytes were cultured in the presence of various biomedical polymers, this compound was consistently classified in the "low reactive" group, similar to polydimethylsiloxane (B3030410) (PDMS). nih.gov It induced significantly lower levels of Interleukin-1 (IL-1), a key pro-inflammatory cytokine, compared to materials like Dacron and Polyethylene (B3416737). nih.gov This low level of monocyte activation is a primary indicator of its favorable biocompatibility.

Further studies examined the production of a wider range of cytokines by monocytes/macrophages on this compound surfaces, both with and without pre-adsorbed blood proteins. These investigations confirmed that this compound is a relatively low-stimulus material. The secretion of key inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) by monocytes was generally lower on this compound compared to a control material like polystyrene. nih.gov The type of protein pre-adsorbed onto the surface could modulate this response, with adsorbed Immunoglobulin G (IgG) consistently altering cytokine production. nih.gov

Table 2: Relative Cytokine Secretion by Human Monocytes/Macrophages on this compound
CytokineObserved Response on this compound SurfaceReference
Interleukin-1 (IL-1)Classified as "low reactive" material for IL-1 generation. nih.gov
Interleukin-1 beta (IL-1β)Variable, but generally low levels of production compared to control surfaces. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Variable, but generally low levels of production compared to control surfaces. nih.gov
Interleukin-6 (IL-6)Variable, but generally low levels of production compared to control surfaces. IL-6 was the most influenced by protein pre-adsorption. nih.gov

The complement system is a critical part of the innate immune system that can be activated by foreign surfaces, leading to opsonization and inflammation. While specific studies quantifying complement activation (e.g., measurement of C3a or SC5b-9 fragments) on this compound surfaces were not identified in the reviewed literature, the principles of biomaterial-induced complement activation are well-established.

Hemocompatibility Assessments of this compound Materials (In Vitro)

Hemocompatibility is a critical measure of a biomaterial's performance when in contact with blood. An incompatible material can trigger cascades of biological responses, leading to thrombosis and device failure. In vitro assessments provide a controlled environment to study these initial, complex interactions.

The adhesion and subsequent activation of platelets on a biomaterial surface are central to thrombus formation. This process is not initiated by the material surface itself but is mediated by a layer of plasma proteins that rapidly adsorbs to the surface upon blood contact.

Research has consistently shown that for polyurethanes like this compound, the quantity of adsorbed protein is less critical than its conformation in mediating platelet response. Specifically, the conformational state of adsorbed fibrinogen is a key determinant of platelet adhesion and activation. kinampark.com Studies have demonstrated that fibrinogen adsorbed onto this compound surfaces undergoes post-adsorptive conformational changes, which in turn affects its interaction with platelets. nih.gov The adhesion of baboon platelets to this compound has been shown to be directly related to these changes in the structure of adsorbed fibrinogen. nih.gov

The segmented nature of polyurethanes, consisting of hard and soft segments, also plays a role. Investigations have revealed that the hard segments of polyurethanes are highly thrombogenic and promote platelet retention. nih.gov Conversely, modifications to polyurethane surfaces, such as the incorporation of polyethylene glycol (PEG) or specific functional groups, have been shown to significantly reduce platelet adhesion in in vitro assays. biomedres.usnih.gov While this compound itself has demonstrated a degree of biocompatibility, including low reactivity with monocytes, its interaction with platelets is fundamentally governed by the nature of the adsorbed protein layer. nih.gov

Table 1: Platelet Response to Polyurethane Surfaces (Representative Data)

SurfacePrimary MediatorObserved Platelet ResponseKey Finding
This compoundConformation of Adsorbed FibrinogenAdhesion is strongly correlated with post-adsorptive conformational changes in fibrinogen.Protein conformation, not quantity, dictates platelet adhesion. kinampark.com
Polyurethane (PU) Hard SegmentsSurface Chemistry/CrystallinityHigh thrombogenicity in platelet retention experiments.Hard segments contribute significantly to the thrombotic potential of PUs. nih.gov
PEG-Modified PUHydrophilic SurfaceShowed 47% less platelet adhesion than unmodified PU controls.Surface modification can significantly improve hemocompatibility. biomedres.us
Sulfonate-Modified PUNegative Surface ChargeReduced platelet adhesion to 12% of control levels.Negatively charged surfaces can effectively inhibit platelet adhesion. nih.gov

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot, stabilizing the initial platelet plug. The initiation of this cascade can occur via the intrinsic pathway, which is activated by the contact of blood with a foreign surface. This "contact activation" is a critical aspect of a biomaterial's hemocompatibility.

In vitro studies have been conducted to specifically measure the degree of contact activation induced by this compound. One such study incubated various polyurethanes, including this compound, in diluted plasma and measured the enzymatic activities of key contact activation proteins: factor XIIf (a fragment of Factor XII) and kallikrein. nih.gov The results showed that all tested polyurethanes, including this compound, induced significantly less contact activation than glass, which served as a reference material for high activation. nih.gov Within the polyurethane group, the differences were small, but commercially available materials like this compound and Pellethane showed slightly higher generation of factor XIIf and kallikrein compared to some custom-synthesized polyurethanes. nih.gov This indicates that while this compound is less activating than glass, it still possesses a surface capable of initiating the intrinsic coagulation pathway to a measurable degree.

Table 2: Contact Activation of Coagulation Cascade by this compound and Other Materials

MaterialRelative Factor XIIf ActivityRelative Kallikrein ActivityInterpretation
Glass (Reference)HighHighStrong activator of the intrinsic pathway. nih.gov
This compoundLowLowSignificantly lower activation than glass. nih.gov
PellethaneLowLowComparable, slightly higher activation than custom PUs. nih.gov
Custom PUsVery LowVery LowLower activation than commercial PUs. nih.gov

Protein Adsorption Phenomena on this compound Interfaces

The immediate event following the exposure of a biomaterial to blood is the adsorption of a complex layer of plasma proteins. This conditioning film dictates all subsequent biological interactions, including the cellular and enzymatic responses discussed previously.

The rate at which proteins adsorb to a surface is a critical factor in the evolution of the blood-material interface. Studies analyzing the adsorption kinetics of fibrinogen from a solution onto a this compound surface have been performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) coupled with Attenuated Total Reflectance (ATR). kinampark.com

Research has shown that the amount of tightly adsorbed fibrinogen on this compound increases with time, eventually reaching a plateau. kinampark.com The rate and amount of adsorption are influenced by the properties of the surface. For instance, the amount of adsorbed fibrinogen generally increases as the surface becomes more hydrophobic. kinampark.com In comparative studies, the adsorption of fibrinogen to this compound was found to be intermediate between more hydrophilic surfaces like poly(hydroxyethyl methacrylate) (poly(HEMA)) and more hydrophobic surfaces like polystyrene. kinampark.com

While detailed thermodynamic data such as the enthalpy and entropy of adsorption on this compound are not extensively reported, the principles of protein adsorption are governed by a balance of forces including van der Waals, electrostatic, and hydrophobic interactions, as well as the free energy cost of displacing water from the surface. nih.gov The largely irreversible nature of fibrinogen adsorption on many surfaces, including this compound, suggests a thermodynamically favorable process driven by an increase in system entropy and/or favorable enthalpic interactions.

Table 3: Adsorption Kinetics of Fibrinogen on Various Surfaces

SurfaceRelative Amount of Tightly Adsorbed Fibrinogen (Arbitrary Units)Surface Characteristic
Poly(HEMA)~0.03Hydrophilic
This compound~0.04Moderately Hydrophobic
Polystyrene~0.07Hydrophobic
Data derived from graphical representations in Park et al., 1991. kinampark.com

Proteins are complex, three-dimensional molecules, and their biological function is intrinsically linked to their structure. Upon adsorption to a surface like this compound, proteins can undergo significant conformational changes, altering their bioactivity.

FTIR spectroscopy is a powerful tool for analyzing the secondary structure of adsorbed proteins. Studies on fibrinogen adsorbed to this compound have provided detailed insights into these structural rearrangements. kinampark.com By analyzing the amide I and II regions of the infrared spectrum, researchers have quantified changes in the relative amounts of different secondary structures. It was found that upon adsorption to this compound, some of the native α-helical structures within the fibrinogen molecule are converted into unordered structures. kinampark.com Furthermore, an increase in the content of β-turns was observed. kinampark.com

The extent of these conformational changes has been correlated with surface hydrophobicity; more hydrophobic surfaces tend to induce greater structural alterations in the adsorbed protein. kinampark.com These changes are not merely structural; they have profound biological consequences. The unfolding of the fibrinogen molecule on the this compound surface can expose cryptic binding sites that are not accessible in its native, dissolved state. These newly exposed sites are recognized by platelet receptors, thereby triggering platelet adhesion and activation, which initiates thrombus formation. kinampark.comnih.gov

Table 4: Secondary Structure Analysis of Fibrinogen Before and After Adsorption on this compound

Secondary StructureContent in Native Fibrinogen (in solution)Content in Fibrinogen Adsorbed on this compoundChange upon Adsorption
α-Helix~34%~29%Decrease
β-Sheet~27%~27%No Significant Change
β-Turn~20%~24%Increase
Unordered~19%~20%Increase
Data interpreted from analysis presented in Park et al., 1991. kinampark.com

Computational Modeling and Simulation of Biomer Systems

Molecular Dynamics Simulations for Biomer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of this compound systems at the atomic level. These simulations track the positions and velocities of atoms over time, governed by a set of equations known as a force field, which describes the potential energy of the system. nih.govacs.org For biodegradable polyesters like polylactic acid (PLA), specific force fields have been developed to accurately model their behavior. acs.orgnih.govnih.gov One such model, PLAFF3, combines elements from the OPLS and CHARMM force fields to provide a more accurate representation of PLA in both its amorphous and crystalline states. acs.orgnih.govresearchgate.net

MD simulations are crucial for understanding polymer chain conformation, intermolecular interactions, and the influence of surrounding molecules, such as solvents or dissolved gases. tuni.fiacs.org For instance, simulations have been used to study the diffusion of molecular oxygen in PLA, highlighting how interactions with the polymer matrix can create retention effects. acs.org

Table 1: Force Fields and Software Used in Molecular Dynamics Simulations of Biodegradable Polyesters.
Polymer SystemForce FieldSimulation SoftwareKey Findings
Polylactic acid (PLA)PLAFF3 (based on OPLS and CHARMM)GROMACSImproved accuracy for simulating both crystalline and amorphous PLA structures. nih.govresearchgate.net
Poly(ε-caprolactone) (PCL)OPLS-AA and PCFFNot SpecifiedBoth force fields were evaluated for their ability to predict thermomechanical properties of PCL macromonomers. acs.org
PLA with WaterModel by Glova et al.Not SpecifiedInvestigated PLLA-water interactions and the effect of water concentration on the glass transition temperature. tuni.fi
PLA with NanoparticlesCHARMMLAMMPSStudied the influence of nanoparticle shape on the barrier properties of PLA to molecular oxygen. acs.org

Amorphous cell modeling is a computational technique used to generate realistic, non-crystalline structures of polymer networks. This approach is particularly relevant for Biomers, as their properties in many applications are dictated by their amorphous phase. acs.orgacs.org The process typically involves constructing a periodic simulation box and filling it with polymer chains that are grown simultaneously in a self-avoiding random walk. researchgate.netyoutube.com This creates a disordered system that mimics the entangled nature of amorphous polymers. researchgate.net

The initial density of the amorphous cell is usually set to a low value to prevent atomic clashes, and the system is then equilibrated using MD simulations to reach a stable, realistic density and conformation. youtube.com These equilibrated amorphous cells serve as the starting point for simulating various properties, such as the glass transition temperature, mechanical response, and the diffusion of small molecules within the polymer matrix. researchgate.net

Understanding the interaction between this compound polymers and solvents is critical, especially in the context of biodegradation, which is often initiated by hydrolysis. tuni.fiuq.edu.au MD simulations can provide detailed insights into how solvent molecules, particularly water, are absorbed, distributed, and move within the polymer matrix. tuni.firesearchgate.net

Simulations of PLA in the presence of water have shown that water molecules tend to localize near the polar ester groups of the polymer due to hydrogen bonding. researchgate.net These studies also reveal how water acts as a plasticizer, lowering the glass transition temperature of the polymer. tuni.fi Furthermore, the diffusion of water within the polymer is often non-Einsteinian and correlates with the rotational relaxations of the polymer's carbonyl groups. researchgate.net Dissipative particle dynamics (DPD), a coarse-grained simulation method, has also been employed to model larger systems and longer timescales, such as the formation of PLA nanoparticles in an aqueous environment. nih.gov

Finite Element Analysis (FEA) for Mechanical Behavior of this compound Constructs

Finite Element Analysis (FEA) is a computational method used to predict how a physical object will react to real-world forces, heat, and other physical effects. In the context of Biomers, FEA is extensively used to model the mechanical behavior of constructs like tissue engineering scaffolds. mdpi.comnih.govucl.ac.uk This predictive capability is vital for designing scaffolds with specific mechanical properties that match the target tissue, such as bone. biointerfaceresearch.com

FEA models are typically created from computer-aided design (CAD) files of the scaffold's architecture. researchgate.netbohrium.com The material properties of the this compound, often obtained from experimental testing or micromechanical modeling, are assigned to the model. nih.gov By simulating conditions such as compressive loading, FEA can predict mechanical properties like the effective elastic modulus and stress distribution within the scaffold. mdpi.comresearchgate.net These predictions can then be validated against experimental mechanical testing of 3D-printed scaffolds. mdpi.comresearchgate.netbohrium.com Studies have shown good agreement between FEA-predicted and experimentally measured mechanical properties for scaffolds made from materials like polycaprolactone (B3415563) (PCL) and its composites with hydroxyapatite (B223615) (HA). mdpi.comnih.gov

Table 2: Comparison of FEA-Predicted and Experimental Compressive Moduli for Biodegradable Polymer Scaffolds.
Scaffold MaterialScaffold DesignFEA-Predicted Modulus (MPa)Experimental Modulus (MPa)Reference
PCLPorous specimen (1:1 strand spacing to width)37.5134.63 mdpi.com
PCL/HA (70:30)3-D porous scaffoldNot specified36.2 nih.gov
PCLLattice microstructure23.323.6 ± 0.6 researchgate.netbohrium.com
PCLWavy microstructure56.545.1 ± 1.4 researchgate.netbohrium.com
PCLHexagonal microstructure67.556.7 ± 1.7 researchgate.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as biodegradability. europa.eunih.gov In the design of new this compound materials, QSAR can be a powerful tool to predict biodegradability without the need for time-consuming and resource-intensive experimental testing. europa.eupnas.org

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that encode information about the chemical structure of the polymers. researchgate.netacs.org These descriptors can range from simple atom counts to more complex 2D and 3D representations of the molecular geometry and electronic properties. researchgate.netacs.org Machine learning algorithms, such as random forests, support vector machines, and graph convolutional networks, are then trained on datasets of polymers with known biodegradability to build a predictive model. pnas.orgacs.org These models can then be used to screen virtual libraries of new polymer candidates and prioritize those with the highest predicted biodegradability for synthesis and experimental validation. sustainability-directory.com

Table 3: QSAR Models and Machine Learning Algorithms for Predicting Biodegradability.
Modeling ApproachMachine Learning AlgorithmMolecular DescriptorsKey Application
Classification ModelRandom ForestSMILES-basedPredicting biodegradability of a large polyester (B1180765) library with up to 82% accuracy. pnas.org
Classification ModelSupport Vector Machine (SVM), Gradient Boosting (GB)Mordred (1800+ 2D/3D descriptors)Achieved a balanced accuracy of 0.84 in predicting biodegradability. acs.org
Classification ModelGraph Convolutional Network (GCN)Molecular graphsDemonstrated stable and straightforward implementation for biodegradability prediction. acs.org
Predictive ModelArtificial Neural Network (ANN)3D molecular descriptorsUsed to predict fibrinogen adsorption on polymer surfaces. nih.gov

Docking Simulations for Ligand-Biomer Surface Interactions (e.g., protein binding)

When a this compound-based material is used in a biological environment, its surface is immediately coated with a layer of proteins, a process that governs its biocompatibility and subsequent cellular interactions. nih.govnih.govbiolinscientific.com Docking simulations, a form of molecular modeling, are used to predict the preferred orientation and binding affinity of a ligand (such as a peptide or protein) when it binds to a receptor (the this compound surface). nih.gov

These simulations are computationally intensive and often employ advanced techniques to overcome sampling challenges and accurately calculate the free energy of adsorption. nih.govnih.gov For example, biased replica exchange molecular dynamics has been used to determine the adsorption free energy of a nine-residue peptide on a crystalline PLA surface. nih.govnih.gov The results of such simulations can reveal the fundamental mechanisms driving protein adsorption, such as the role of hydrophobic interactions between the nonpolar groups of the peptide and the PLA surface. nih.govnih.gov This atomic-level understanding is crucial for designing biomaterials that can elicit specific and desired biological responses. nih.govnih.gov

Table 4: Docking Simulation Results for Peptide-PLA Surface Interaction.
SystemSimulation MethodCalculated PropertyResultPrimary Driving Interaction
GGGG-K-GGGG peptide on crystalline PLA surfaceBiased replica exchange molecular dynamicsAdsorption Free Energy (ΔGads)-2.5 ± 0.6 kcal/molHydrophobic interactions

Advanced Fabrication Techniques for Biomer Based Constructs

Electrospinning for Biomer Nanofiber Scaffolds: An Uncharted Territory

Electrospinning is a widely utilized technique for producing nanofibrous scaffolds that mimic the native extracellular matrix, offering significant potential for tissue engineering applications. The process is influenced by a multitude of parameters that control fiber morphology, including solution properties (viscosity, conductivity, and surface tension), processing conditions (voltage, flow rate, and collector distance), and ambient factors (temperature and humidity). nih.govmdpi.comresearchgate.net However, specific studies optimizing these parameters for the electrospinning of "this compound" are not readily found.

Process Parameter Optimization for Fiber Morphology Control

The control of nanofiber morphology is crucial for the functional performance of tissue engineering scaffolds. Key parameters that are typically optimized include:

ParameterEffect on Fiber Morphology
Polymer Concentration Directly influences solution viscosity. Low concentrations can lead to bead formation, while very high concentrations can inhibit fiber formation. nih.gov
Voltage Affects the electrostatic forces on the polymer jet. Higher voltages can lead to a decrease in fiber diameter, but excessive voltage can cause instability. researchgate.net
Flow Rate Determines the volume of solution ejected over time. A lower flow rate generally results in smaller fiber diameters. nih.gov
Tip-to-Collector Distance Influences the solvent evaporation time and the whipping instability of the jet. A greater distance can lead to finer and drier fibers. researchgate.net

While these general principles are well-understood for many biopolymers, dedicated research establishing a definitive process map for "this compound" is not currently available.

Multi-Component Electrospinning of this compound Composites

Multi-component electrospinning, such as co-axial or blended electrospinning, allows for the creation of composite nanofibers with enhanced functionalities. This can involve the incorporation of bioactive molecules, drugs, or other polymers to improve mechanical properties, biocompatibility, or therapeutic efficacy. While the potential to create "this compound"-based composite scaffolds using these techniques exists, specific examples and detailed research findings are absent from the current body of scientific literature.

3D Printing and Additive Manufacturing of this compound Structures: A Nascent Field

Additive manufacturing, or 3D printing, offers unparalleled capabilities for creating complex, patient-specific scaffold architectures. Techniques like Fused Deposition Modeling (FDM), Stereolithography (SLA), and Digital Light Processing (DLP) are at the forefront of this revolution in biomedical engineering. nih.govmdpi.com

Fused Deposition Modeling (FDM) of this compound Filaments

FDM is an extrusion-based 3D printing method that utilizes thermoplastic filaments. youtube.com The successful application of FDM relies on the thermal and rheological properties of the polymer. For a material to be suitable for FDM, it must be able to be extruded in a molten state and rapidly solidify to form a stable structure. Commonly used materials in biomedical FDM include polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). researchgate.net There is a lack of specific information regarding the development and use of "this compound" filaments for FDM applications.

Stereolithography (SLA) and Digital Light Processing (DLP) for this compound Resins

SLA and DLP are vat polymerization techniques that use light to selectively cure a liquid photopolymer resin. researchgate.netmdpi.com These methods are known for their high resolution and ability to produce intricate geometries. The development of a suitable "this compound"-based resin would require it to be photosensitive and exhibit appropriate viscosity and curing characteristics. Currently, research detailing the formulation and application of "this compound" resins for SLA or DLP is not available. The development of bio-based and biocompatible resins is an active area of research, but specific mentions of "this compound" are absent. mdpi.comrsc.orgrsc.orgnih.gov

Solvent Casting and Particulate Leaching for Porous this compound Scaffolds: A Presumed but Undocumented Application

Solvent casting combined with particulate leaching is a conventional and straightforward method for creating porous scaffolds. nih.govslideshare.nettaylorandfrancis.com This technique involves dissolving a polymer in a suitable solvent, casting the solution into a mold containing porogen particles (typically salt), and then leaching out the porogen to leave behind a porous structure. researchgate.net The porosity and pore size of the resulting scaffold can be controlled by the size and amount of the porogen used. usm.my

While this method is applicable to a wide range of soluble polymers and is likely compatible with a "this compound" that can be dissolved in a suitable solvent, there are no specific studies available that detail the fabrication of porous "this compound" scaffolds using this technique. Research in this area would need to identify appropriate solvents for "this compound" and investigate the influence of porogen characteristics on the final scaffold architecture and properties.

Emulsification and Precipitation Methods for this compound Micro/Nanoparticles

Emulsification and precipitation techniques are widely utilized to produce this compound, specifically poly(3-hydroxybutyrate) (PHB) and its copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), in the form of micro- and nanoparticles. These particles are particularly valuable for applications in drug delivery systems. The morphology, size, and porosity of these particles can be precisely controlled by manipulating various process parameters.

The most common method is the emulsion-solvent evaporation technique. This process involves dissolving the this compound polymer in a water-immiscible organic solvent, which is then emulsified in an aqueous phase typically containing a surfactant or stabilizer to form an oil-in-water (o/w) emulsion. High-energy homogenization or ultrasonication is used to reduce the size of the emulsion droplets. Subsequently, the organic solvent is removed by evaporation, causing the polymer to precipitate and solidify into solid micro- or nanoparticles. The particles are then collected, washed, and dried.

Key factors that influence the final particle characteristics include the type and concentration of the polymer, the choice of organic solvent and its ratio to the aqueous phase, and the type and concentration of the surfactant. For instance, the use of different surfactants and polymer concentrations can control the particle size from the nanometer to the micrometer range.

Nanoprecipitation , also known as the solvent displacement method, is another technique used for producing this compound nanoparticles. This method involves dissolving the polymer in a water-miscible solvent and then adding this solution dropwise into an aqueous non-solvent phase under continuous stirring. The rapid diffusion of the solvent into the non-solvent phase leads to a decrease in the interfacial tension, causing the polymer to precipitate as nanoparticles. The selection of an appropriate solvent/anti-solvent system is crucial for achieving spherical particles with a narrow size distribution.

The following table summarizes research findings on the fabrication of this compound (PHB/PHBV) particles using these methods:

This compound TypeFabrication MethodSolvent SystemSurfactant/StabilizerKey Findings & Resulting Particle Size
PHBVEmulsification/Solvent EvaporationChloroform (Solvent)Poly(vinyl alcohol) (PVA)Produced spherical porous micro- and nanoparticles ranging from 300 nm to 20 μm. Particle size and porosity were controllable by adjusting surfactant and polymer concentration.
PHBVNanoprecipitation--Spherical particles were obtained; the choice of an appropriate anti-solvent and its polarity were identified as critical parameters for particle morphology.
PHBEmulsion-Solvent EvaporationChloroform (Solvent)Poly(ethylene glycol) (PEG)Monodisperse dual drug-loaded nanoparticles with an average size of 199.3 nm were produced. PEGylation increased the size to 250.5 nm.
PHB/PHBVOil-in-Water Emulsification/Solvent EvaporationChloroform or Chloroform/Acetone mixture (Solvents)Poly(vinyl alcohol) (PVA)Fabricated microspheres with a mean diameter ranging from 31 to 390 μm. Particle size was influenced by temperature, solvent composition, and surfactant concentration.
PHBNanoprecipitationChloroform or Ethyl Acetate (Solvents); Water or DMSO (Anti-solvents)Sorbitan Monolaurate (Span 20)Surfactant-influenced nanoparticles below 300 nm were synthesized. The solvent system affected drug encapsulation and release profiles.

Thermally Induced Phase Separation (TIPS) for Porous Structures

Thermally Induced Phase Separation (TIPS) is a versatile technique for fabricating highly porous three-dimensional (3D) scaffolds from this compound with an interconnected pore network, which is essential for tissue engineering applications to facilitate cell infiltration and nutrient transport. The TIPS process relies on the principle of thermodynamic demixing of a homogeneous polymer solution induced by a temperature change.

The procedure begins with the dissolution of the this compound polymer in a suitable solvent at an elevated temperature to form a homogeneous solution. This solution is then cooled, causing it to become thermodynamically unstable and phase-separate into a polymer-rich phase and a polymer-lean (solvent-rich) phase. The morphology of the final porous structure is largely determined by the mechanism of phase separation, which can be either solid-liquid (polymer crystallization) or liquid-liquid (liquid demixing).

Following phase separation, the solvent is removed from the polymer-lean phase, typically by a freeze-drying (sublimation) process. This leaves behind a porous scaffold where the solidified polymer-rich phase forms the structural matrix. The architecture of the scaffold, including pore size, porosity, and interconnectivity, can be meticulously controlled by adjusting several process parameters. These include the choice of polymer and solvent, the polymer concentration, the cooling rate, and the phase separation temperature. For instance, using solvents with high freezing points like 1,4-dioxane (B91453) often leads to solid-liquid phase separation, resulting in specific pore morphologies. The concentration of the polymer solution directly impacts the final porosity and pore dimensions of the scaffold.

The table below presents detailed research findings on the creation of porous this compound (PHB/PHBV/PHBHHx) structures using the TIPS method:

This compound TypeSolventPolymer ConcentrationQuenching/Phase Separation ConditionsResulting Porous Structure Characteristics
PHBV (5% and 12% HV)1,4-DioxaneNot specifiedCooling to -25 °C and -5 °CProduced scaffolds with interconnected 3D microporous structures.
PHBHHx1,4-DioxaneNot specifiedSolution prepared at 65 °C, then frozen at -80 °C for 2 hoursPore morphology was influenced by polymer concentration and phase separation temperature.
PLLA/PHA BlendsNot specifiedNot specifiedDirect quenching and intermediate cooling steps at various temperaturesPore size increased with increasing processing temperature and PHA concentration in the blend.
PHBNot specifiedNot specifiedNonsolvent-induced phase separation followed by freeze-drying at -130 °CResulted in highly porous scaffolds (97-99%) with well-connected micropores.

Selected Applications of Biomer Systems in Non Clinical Research Paradigms

Biomer-Based Scaffolds for In Vitro Tissue Engineering Models

The three-dimensional architecture and tunable mechanical properties of this compound make it an excellent candidate for creating scaffolds that mimic the native extracellular matrix (ECM), providing a conducive environment for cell growth and tissue development in laboratory settings. dntb.gov.ua

In the realm of cartilage tissue engineering, biodegradable polyurethane scaffolds have been investigated for their ability to support chondrocyte attachment, proliferation, and the synthesis of a new cartilaginous matrix. In vitro studies have demonstrated that porous this compound scaffolds can maintain chondrocyte viability and promote the production of key ECM components such as glycosaminoglycans and collagen over extended culture periods. nih.gov While challenges such as the diffusion of matrix molecules into the culture medium and potential chondrocyte dedifferentiation exist, the favorable mechanical properties of these scaffolds offer the potential for improved tissue formation under mechanical loading. nih.gov

For bone tissue engineering, the focus is on creating scaffolds that not to only provide a template for new bone growth but also possess the mechanical strength to support the regenerating tissue. nih.gov this compound-based scaffolds, with their adjustable porosity and mechanical resilience, are being explored for their capacity to support the attachment and proliferation of osteogenic cells. nih.gov Surface modifications of these scaffolds can further enhance cell adhesion and differentiation, crucial steps in mimicking the natural process of bone formation in vitro. scispace.com

Parameter Cartilage Tissue Engineering with this compound Scaffolds (In Vitro Findings) Bone Tissue Engineering with this compound Scaffolds (In Vitro Findings)
Cell Type Articular ChondrocytesOsteogenic Cells (e.g., Mesenchymal Stem Cells)
Scaffold Function Support cell attachment, growth, and maintain differentiated phenotype. nih.govProvide mechanical support and a template for osteogenesis. nih.gov
Key Research Findings - Sustained cell attachment and production of extracellular matrix proteins. nih.gov - Progressive increase in glycosaminoglycans and collagen over time. nih.gov- Enhanced cell adhesion and proliferation with appropriate surface modifications. scispace.com - Potential for controlled release of growth factors to promote osteogenesis.
Challenges - Diffusion of matrix molecules into the culture medium. nih.gov - Potential for chondrocyte dedifferentiation over long culture periods. nih.gov- Achieving optimal pore interconnectivity for nutrient and waste transport. - Matching scaffold degradation rate with the rate of new bone formation.

The development of small-diameter vascular grafts is a significant challenge in tissue engineering. This compound-based scaffolds are being investigated as potential conduits for these applications. A critical step in the success of engineered vascular grafts is the establishment of a confluent and functional endothelial cell (EC) lining. nih.gov In vitro studies have shown that this compound scaffolds can support the adhesion and growth of endothelial cells. nih.gov Furthermore, research has demonstrated that endothelial cells cultured on these engineered grafts are capable of responding to physiological stimuli, such as shear stress, which is crucial for maintaining vascular health and function. nih.gov This response indicates that this compound scaffolds can provide a suitable microenvironment for creating functional vascular mimics in a laboratory setting.

This compound in Biosensor Development and Diagnostic Platforms

The unique surface properties of this compound make it a suitable material for the development of biosensors and diagnostic platforms. Its ability to be functionalized allows for the stable immobilization of biological recognition elements, which is a critical step in biosensor fabrication. mdpi.com

In the development of enzyme-based biosensors, the immobilization of the enzyme onto a solid support without compromising its activity is paramount. nih.govnih.gov this compound can serve as an effective immobilization matrix, providing a stable and biocompatible environment for enzymes. mdpi.com Similarly, for immunosensors, the proper orientation and immobilization of antibodies are crucial for sensitive and specific detection of antigens. nih.govnih.gov this compound surfaces can be modified to facilitate the controlled binding of antibodies, enhancing the performance of the resulting sensor. mdpi.com The use of intermediate layers, such as Protein A, can further optimize antibody orientation and antigen-binding capacity. mdpi.com

This compound membranes can be integrated into both electrochemical and optical biosensing platforms. In electrochemical biosensors, a this compound film can act as a selective membrane, allowing only the target analyte to reach the electrode surface, thereby reducing interference from other substances. mdpi.com This is particularly relevant for membrane-bound enzyme-based sensors. dntb.gov.ua For optical biosensors, the transparency and ability to be functionalized make this compound a suitable substrate for techniques such as surface plasmon resonance (SPR). ucr.edu Changes in the refractive index at the sensor surface, due to analyte binding to immobilized bioreceptors on the this compound film, can be precisely measured.

Biosensor Component Role of this compound Relevant Research Findings
Immobilization Matrix Provides a stable and biocompatible surface for the attachment of enzymes and antibodies. mdpi.comnih.gov- Can be functionalized to control the orientation of immobilized biomolecules. mdpi.com - Surface modifications can enhance the binding capacity and activity of the bioreceptor.
Sensor Membrane Acts as a selective barrier in electrochemical sensors, reducing interference. mdpi.com- Can be integrated with biomimetic lipid bilayers to create more stable and sensitive sensors. dntb.gov.ua
Optical Substrate Serves as a transparent and functionalizable surface for optical detection methods like SPR. ucr.edu- Allows for real-time monitoring of binding events at the sensor surface.

This compound as Carriers for Controlled Release Systems (Non-Clinical Drug Delivery Studies)

The biodegradable nature of this compound makes it an attractive material for the development of controlled release systems for therapeutic agents. In non-clinical in vitro studies, this compound-based carriers, such as microparticles and nanoparticles, are being investigated for their ability to encapsulate and release drugs in a sustained manner. nih.govnih.govresearchgate.net The release kinetics can be tuned by altering the polymer's molecular weight, composition, and the carrier's morphology. This allows researchers to design systems that can deliver a therapeutic agent at a specific rate over a defined period, which is crucial for optimizing its efficacy and minimizing potential side effects in preclinical models. The degradation of the this compound carrier is a key factor in the release mechanism, and understanding its in vitro degradation profile is essential for predicting its performance. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

Encapsulation Strategies for Model Compounds

The inherent properties of this compound (PHB and PHBV) make it an effective matrix for the encapsulation of various model compounds, protecting them from degradation and enabling controlled delivery. The efficiency of encapsulation is influenced by several factors, including the physicochemical properties of the compound to be encapsulated, the chosen encapsulation technique, and the specific composition of the polymer. Researchers have successfully encapsulated a range of substances, from hydrophobic drugs to bioactive agents, within PHB-based micro- and nanoparticles.

Commonly employed techniques for encapsulation include solvent evaporation, nanoprecipitation, and emulsion-based methods. nih.govresearchgate.netexpresspolymlett.com The selection of the method often depends on the solubility of the model compound and the desired characteristics of the final encapsulated system, such as particle size and morphology. For instance, the oil-in-water emulsion solvent evaporation method is frequently used for hydrophobic drugs.

The encapsulation efficiency, a critical parameter indicating the percentage of the initial compound successfully entrapped within the polymer matrix, varies depending on the formulation. Studies have reported a wide range of efficiencies, demonstrating the adaptability of this compound systems for different applications.

Detailed research findings on the encapsulation of various model compounds within this compound (PHB/PHBV) systems are presented below.

Model CompoundThis compound SystemEncapsulation MethodEncapsulation Efficiency (%)
CurcuminPHB NanoparticlesNanoprecipitationVariable, influenced by solvent and surfactant
Dipyridamole (B1670753)PHB MicrospheresOil-in-Water EmulsionData not explicitly quantified in the provided search results
PaclitaxelPHBV NanoparticlesNanoprecipitation45 ± 0.4
AcetamipridPHB-PEG MicrospheresW1/O/W2 Solvent Volatilization69.1 ± 1.28
PramipexolePHBV NanoparticlesNot specifiedHigh encapsulation efficiency reported

Release Kinetics and Mechanism Elucidation (In Vitro)

A key area of investigation for this compound systems in non-clinical research is the study of their in vitro release kinetics and the elucidation of the underlying release mechanisms. Understanding how an encapsulated compound is released over time is crucial for designing effective delivery systems. The release of a model compound from a this compound matrix is typically a complex process governed by a combination of diffusion and polymer degradation.

In many cases, a biphasic release profile is observed. expresspolymlett.comresearchgate.netresearchgate.net An initial burst release is often attributed to the diffusion of the compound located on or near the surface of the microspheres or nanoparticles. This is followed by a more sustained release phase, which is primarily controlled by the gradual degradation of the polymer matrix. The rate of this degradation is influenced by factors such as the crystallinity and molecular weight of the PHB or PHBV, as well as the pH and temperature of the release medium.

For instance, the release of the antiplatelet drug dipyridamole from PHB microspheres has been shown to follow a two-stage process. expresspolymlett.comresearchgate.net The initial phase is dominated by diffusion, while the subsequent, slower phase is linked to the hydrolysis of the PHB polymer. Similarly, studies with ibuprofen (B1674241) encapsulated in PHBV/PLA microspheres have demonstrated prolonged release profiles, with the polymer blend composition influencing the release rate. researchgate.net

The table below provides a summary of in vitro release characteristics for model compounds from this compound systems, based on available research.

Model CompoundThis compound SystemObserved Release ProfilePrimary Release Mechanisms
DipyridamolePHB MicrospheresBiphasic: Initial fast release followed by a sustained linear releaseDiffusion and Polymer Hydrolysis (Zero-order kinetics for the second phase)
IbuprofenPHBV/PLA MicrospheresProlonged releaseDiffusion and Polymer Degradation
FingolimodPHBV NanoparticlesInitial burst release (24% in 24h) followed by sustained release over 4 weeksDiffusion and Polymer Degradation

Environmental Applications of this compound Materials (e.g., filtration, remediation)

The biodegradability of this compound materials makes them an attractive and environmentally friendly option for various environmental applications, particularly in the realm of water treatment. PHB and other polyhydroxyalkanoates (PHAs) can serve as a carbon source for denitrifying bacteria in wastewater treatment processes, aiding in the removal of nitrates and phosphates from industrial and municipal effluents. plos.orgnih.gov This biological nutrient removal is a critical step in preventing eutrophication of water bodies.

In these systems, this compound materials can be used in bioreactors where they provide a solid substrate for the growth of beneficial microorganisms. As these microorganisms consume the this compound for energy, they simultaneously remove pollutants from the wastewater. Studies have demonstrated high removal efficiencies for chemical oxygen demand (COD), total nitrogen, and total phosphorus using PHB-based systems. For example, research on treating paper mill wastewater with a PHB-producing bacterial strain showed impressive removal efficiencies of 95.93% for COD, 79.36% for total nitrogen, and 83.55% for total phosphorus.

Furthermore, the use of biopolymers like this compound in wastewater treatment can be a part of a circular economy approach. The activated sludge from wastewater treatment plants, which can be rich in PHB-accumulating bacteria, can itself be a source for this compound production.

The following table summarizes the performance of this compound (PHB) in the removal of various pollutants from wastewater, as reported in different studies.

Wastewater SourcePollutantRemoval Efficiency (%)
Synthetic WastewaterChemical Oxygen Demand (COD)up to 87
Synthetic WastewaterNitrate-Nup to 97
Synthetic WastewaterPhosphateup to 87
Paper Mill EffluentChemical Oxygen Demand (COD)95.93
Paper Mill EffluentTotal Nitrogen79.36
Paper Mill EffluentTotal Phosphorus83.55

Future Directions and Emerging Research Frontiers in Biomer Science

Integration of Artificial Intelligence and Machine Learning in Biomer Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of biomers, accelerating the development of novel materials with tailored properties. nih.govtno.nl By analyzing complex datasets, ML algorithms can predict the functional properties of biomers, such as biodegradability, mechanical strength, and stability, thereby streamlining production processes and material selection. mdpi.com This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving both time and resources. nih.govmdpi.com

ML models are being employed to navigate the intricate relationships between a this compound's molecular structure and its macroscopic properties. mdpi.com For instance, researchers have successfully used algorithms like Support Vector Machines (SVMs) and Artificial Neural Networks (ANNs) to predict the molecular weight of polycaprolactone (B3415563) (PCL) synthesized via enzymatic catalysis, optimizing the synthesis parameters for desired outcomes. mdpi.com Similarly, ML models have demonstrated over 85% accuracy in predicting and optimizing the properties of bioplastic films made from soy protein, zein, and plant oil-based monomers. mdpi.com

Table 1: Application of Machine Learning Models in this compound Optimization

Machine Learning Model Application in this compound Science Predicted Property Reference
Support Vector Machines (SVMs) Predicting properties of biocomposites Mechanical properties mdpi.com
Artificial Neural Networks (ANNs) Predicting molecular weight of synthesized PCL Molecular weight mdpi.com
Polynomial Regression Developing predictive models for biocomposite properties Mechanical properties mdpi.com
Convolutional Neural Networks (CNNs) Extracting features from low-field NMR data of PLA Material properties from relaxation curves researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Predicting biocompatibility of biodegradable polymers Protein adsorption and biocompatibility worldbiomarketinsights.com

Development of Stimuli-Responsive this compound Systems

Stimuli-responsive biomers, often referred to as "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to specific environmental triggers. indexcopernicus.comcellink.com These triggers can be physical, such as temperature, light, or magnetic fields, or chemical/biological, such as pH, redox potential, enzymes, or specific biomolecules. indexcopernicus.commdpi.com This dynamic behavior is inspired by natural biological systems and is a key focus for developing advanced materials for applications like targeted drug delivery, tissue engineering, and biosensors. indexcopernicus.comacs.org

The design of these systems often involves incorporating specific functional groups into the biopolymer structure that are sensitive to particular stimuli. acs.org For example, pH-responsive biomers can be engineered to release a drug payload in the acidic microenvironment of a tumor, minimizing side effects on healthy tissues. nih.govjchemrev.com Similarly, temperature-sensitive biomers can be designed to be soluble at one temperature and form a gel at another, a property useful for creating injectable scaffolds in tissue engineering. nih.gov

Recent research has focused on creating multi-stimuli-responsive systems that can react to a combination of triggers, offering more precise control over the material's behavior. indexcopernicus.com An example is a nanocomposite hydrogel made from xylan (B1165943) hemicellulose, acrylic acid, and poly(ethylene glycol)diacrylate, functionalized with magnetic nanoparticles. mdpi.com This system exhibits dual-responsiveness to both pH and an external magnetic field, enhancing its capability for controlled and remotely triggered drug delivery. mdpi.com

The development of these smart systems requires a deep understanding of the interactions between the this compound and the biological environment. acs.org Challenges remain in ensuring biocompatibility, biodegradability, stability, and achieving precise control over the response mechanism. indexcopernicus.com Future research aims to develop more sophisticated polymer architectures with enhanced sensitivity and multi-functionality to create the next generation of smart biomaterials for personalized and regenerative medicine. indexcopernicus.com

Table 2: Examples of Stimuli-Responsive this compound Systems

Stimulus This compound System Example Potential Application Reference
pH pH-sensitive polymeric micelles Targeted cancer drug delivery nih.gov
Temperature Thermosensitive injectable hydrogels Tissue engineering scaffolds nih.gov
Redox Potential Bioreducible poly(disulfide amine) micelles Intracellular drug release nih.gov
pH and Magnetic Field Magnetic nanocomposite hydrogel Remotely controlled drug delivery mdpi.com
Glucose Glucose-sensitive hydrogels Insulin delivery for diabetes management

Sustainable Synthesis and Circular Economy Approaches for this compound Production

The shift towards a sustainable, circular economy is a major driver in this compound research, focusing on production methods that minimize environmental impact and reduce reliance on fossil fuels. plasticsengineering.orgomicsonline.org This involves utilizing renewable feedstocks, developing green synthesis processes, and designing biomers for biodegradability and recyclability. nih.govrsc.org

A key strategy is the use of agricultural waste and other biomass as raw materials. nih.gov Lignocellulosic fibers from plants like jute and sisal, as well as starch from corn and potatoes, are being explored as precursors for biopolymer synthesis. nih.gov This approach not only valorizes waste streams but also reduces the carbon footprint associated with polymer production. nih.gov For instance, biodegradable plastics have been successfully synthesized from food waste such as banana peels, orange peels, and coffee grounds. interconf.center

Microorganisms also play a vital role in sustainable this compound production. Bacteria can produce a range of biopolymers, including polyhydroxyalkanoates (PHAs) and cellulose, from renewable resources. plasticsengineering.orgmdpi.com These bacterially-produced biomers are often biodegradable and biocompatible, making them suitable for a variety of applications. plasticsengineering.org

Green synthesis methods aim to reduce or eliminate the use of hazardous substances. One such approach is the use of biopolymers themselves as agents in the synthesis of other materials. For example, sodium alginate, a biopolymer, has been used as both a reducing and stabilizing agent in the green synthesis of iron oxide nanoparticles, avoiding the need for toxic organic chemicals. acs.org

The principles of a circular economy are central to the future of this compound production. plasticsengineering.org The ideal lifecycle for a this compound involves its production from renewable resources, its use in an application, and its eventual biodegradation or recycling back into the ecosystem or production stream. plasticsengineering.orgmdpi.com This closed-loop approach is essential for achieving long-term sustainability in the materials industry. omicsonline.org

Table 3: Sources and Synthesis Approaches for Sustainable Biomers

Feedstock Source This compound Type Synthesis Approach Key Advantage Reference(s)
Agricultural Waste (e.g., corn, starch) Polylactic acid (PLA) Fermentation and polymerization Utilizes renewable resources, biodegradable nih.govmdpi.com
Microorganisms Polyhydroxyalkanoates (PHAs) Bacterial fermentation Biodegradable, produced from renewables plasticsengineering.orgmdpi.com
Plant Biomass (e.g., wood, cotton) Cellulose Extraction and processing Abundant, renewable, biocompatible mdpi.com
Food Waste (e.g., fruit peels) Starch and cellulose-based bioplastics Chemical treatment with plasticizers Valorization of waste, reduces landfill interconf.center
Algae Sodium Alginate Extraction Used in green synthesis of nanoparticles acs.org

Multi-Scale Modeling and Experimental Validation in this compound Research

Multi-scale modeling has become an indispensable tool in this compound research, allowing scientists to simulate and predict the behavior of complex biological systems across different length and time scales. tandfonline.comunitn.it This computational approach bridges the gap from the atomic level, where chemical bonds dictate interactions, to the macroscopic level, where the material's bulk properties are observed. tandfonline.com By combining different levels of resolution, such as quantum mechanics (QM), molecular mechanics (MM), and coarse-grained (CG) models, researchers can gain a holistic understanding of biopolymer structure and function. nih.gov

The inherent hierarchical nature of biological matter makes it well-suited for multi-scale modeling. nih.gov For example, in simulating a protein, a high-resolution atomistic model might be used for the active site where a chemical reaction occurs, while a lower-resolution coarse-grained model is used for the rest of the protein and the surrounding solvent to reduce computational cost. unitn.itnih.gov This allows for the simulation of large, complex processes like the translocation of a biopolymer through a nanopore or the self-assembly of polymer chains. arxiv.org

However, the credibility of these computational models hinges on rigorous experimental validation. nih.gov The predictions made by simulations must be compared against real-world experimental data to ensure their accuracy. nih.gov This validation process involves designing experiments that can precisely measure the quantities of interest predicted by the model. nih.gov For instance, if a model predicts the mechanical properties of a biopolymer scaffold, experiments must be conducted to measure those same properties in a physical sample. nih.gov

The synergy between modeling and experimentation creates a powerful feedback loop. Experimental results are used to refine and improve the parameters of the computational models, while simulations can guide the design of new experiments and materials, reducing the need for costly and time-consuming physical prototyping. nih.gov This integrated approach is crucial for accelerating the development of new biomers and for providing fundamental insights into their behavior. nih.gov

Table 4: Multi-Scale Modeling Techniques in this compound Research

Modeling Technique Level of Resolution Typical Application Key Information Gained Reference(s)
Quantum Mechanics (QM) Electronic Simulating chemical reactions, bond breaking/forming Electronic structure, reaction mechanisms nih.gov
All-Atom Molecular Dynamics (MD) Atomic Simulating protein folding, polymer dynamics Detailed molecular motion, interaction energies tandfonline.com
Coarse-Grained (CG) Modeling Supramolecular (groups of atoms) Simulating large-scale assembly, membrane dynamics Long-timescale behavior, collective phenomena tandfonline.comnih.gov
Finite Element Analysis (FEA) Continuum (bulk material) Predicting mechanical properties of scaffolds Stress, strain, deformation under load nih.gov
Hybrid QM/MM Mixed (QM for active site, MM for surroundings) Simulating enzyme catalysis Accurate reaction energetics in a biological context nih.gov

Advanced Characterization Techniques for In Situ Monitoring of this compound Behavior

Understanding the dynamic behavior of biomers in their operational environment is critical for designing effective and reliable materials. Advanced characterization techniques that allow for in situ and real-time monitoring are therefore an essential frontier in this compound science. nih.gov These methods provide insights into processes like degradation, drug release, and interactions with biological systems as they happen, overcoming the limitations of traditional techniques that often require sample destruction. nih.govresearchgate.net

Non-invasive imaging techniques are particularly powerful for in vivo studies. For instance, fluorescence imaging has been developed to sequentially track the degradation of a hydrogel within a living organism. nih.gov By conjugating a fluorescent dye to the biopolymer, researchers can monitor the loss of fluorescence signal over time, providing a real-time profile of the material's erosion. nih.gov This allows for the correlation of in vitro and in vivo degradation rates, which can accelerate the screening and design of new biomaterials. nih.gov

Electrochemical sensors offer another avenue for real-time monitoring. Field-effect capacitive sensors have been used to monitor the degradation of thin biopolymer films by detecting changes in the material's bulk and surface properties. researchgate.net Furthermore, electrochemical biosensors can be designed to detect the release of specific degradation products, such as L-lactate from polylactic acid (PLLA), providing a quantitative measure of the degradation process. nih.gov

Spectroscopic and microscopic techniques are also being adapted for in situ analysis. Techniques like Fourier-transform infrared (FTIR) spectroscopy and various forms of microscopy (e.g., scanning electron, atomic force) are used to characterize the structural and morphological changes in biomers over time. usda.gov When combined with controlled environmental chambers, these methods can provide detailed information about how biomers respond to specific conditions.

The development of these advanced characterization tools is crucial for validating computational models and for understanding the complex interplay between biomers and their environment, ultimately leading to the creation of more predictable and effective biomaterials. frontiersin.orguj.ac.za

Table 5: Advanced Techniques for In Situ this compound Characterization

Technique Monitored Process Type of Information Key Advantage Reference(s)
Fluorescence Imaging In vivo degradation Real-time material erosion Non-invasive, allows for sequential measurement nih.gov
Electrochemical Sensors Hydrolytic degradation Release of degradation products (e.g., lactate), pH changes Real-time, quantitative measurement researchgate.netnih.gov
Field-Effect Capacitive Sensors Polymer degradation Changes in bulk and surface electrical properties In situ, real-time monitoring researchgate.net
X-ray Diffraction (XRD) Structural changes Crystalline structure of nanocomposites Characterizes dispersion of nanoparticles usda.gov
Atomic Force Microscopy (AFM) Nanomechanical properties Surface morphology, elastic modulus, hardness High-resolution surface analysis frontiersin.org

Q & A

Q. How can researchers ethically access Biomer biomaterials for cancer-related studies, and what documentation is required?

To obtain this compound biomaterials (e.g., tissues, serum) via the Biomaterial Exchange for Research (this compound), researchers must:

  • Submit a request through the Labmatrix system, specifying sample type (fresh, frozen, paraffin-embedded) and required clinical data linkages .
  • Use IRB-approved biorepository consents (separate for cancer and non-cancer studies) to ensure compliance with ethical guidelines for human subject research .
  • Include a detailed research proposal with objectives, sample size justification, and quality control plans in the application (see GEMINI Proposal Form guidelines) .

Q. What standardized protocols are recommended for characterizing the chemical structure of this compound-based polymers like polyhydroxybutyrate (PHB)?

  • General Experimental Procedures : Use high-resolution mass spectrometry (HRMS) or elemental analysis for molecular weight confirmation, supplemented by NMR (¹H, ¹³C) and FTIR for functional group identification .
  • Physical Properties : Report melting/boiling points, optical rotation (for chiral compounds), and crystallinity via X-ray diffraction .
  • Documentation : Deposit plant or microbial source specimens in accredited herbaria or culture collections, with voucher numbers cited in the manuscript .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biocompatibility data for this compound-based medical devices?

  • Data Triangulation : Cross-validate findings using complementary assays (e.g., hemocompatibility tests in vitro vs. histopathological analysis in vivo) and involve end-users (e.g., clinicians) to interpret discrepancies .
  • Statistical Rigor : Apply multivariate regression models to isolate confounding variables (e.g., immune response variability) and ensure adequate sample sizes using power analysis .
  • Case Study : For this compound polyurethanes, compare thrombogenicity metrics (platelet adhesion in vitro) with long-term implantation outcomes in animal models .

Q. What integrative methodologies enable predictive modeling of this compound’s performance in dynamic physiological environments?

  • Multi-Omics Integration : Combine transcriptomic data (e.g., host tissue response) with mechanical testing (e.g., stress-strain curves) to simulate this compound’s behavior under physiological stress .
  • Computational Modeling : Use finite element analysis (FEA) to predict material degradation rates, calibrated against empirical data from accelerated aging studies .
  • Example Workflow :
Step Method Data Output
1. Material SynthesisMelt polymerization (PTMEG/MDI)This compound film with defined elasticity
2. In Situ DegradationMass loss tracking + proteomic profilingDegradation kinetics linked to enzymatic activity
3. Clinical CorrelationLink to this compound’s clinical datasets (e.g., patient recovery rates) Predictive biomarkers for device failure

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound-based polymer synthesis?

  • Detailed Protocols : Include exact reagent ratios (e.g., MDI:PTMEG molar ratios), solvent purification methods, and curing conditions in the Experimental Section .
  • Replication Guidelines : Use ≥3 independent batches for synthesis and validate purity via HPLC (>95%) .
  • Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials, adhering to journal standards for electronic file formats .

Q. What strategies mitigate bias when analyzing this compound’s environmental impact in biodegradation studies?

  • Blinded Analysis : Assign separate teams for sample preparation (e.g., soil burial tests) and data interpretation to reduce observer bias .
  • Control Groups : Include reference materials (e.g., PLA, PET) and baseline microbial activity measurements in biodegradation assays .
  • Ethical Reporting : Disclose funding sources (e.g., industry partnerships) and conflicts of interest in the Acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.